CCT365623
Description
Structure
3D Structure
Properties
CAS No. |
2126134-01-6 |
|---|---|
Molecular Formula |
C18H17NO4S3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine |
InChI |
InChI=1S/C18H17NO4S3/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18/h2-11H,12,19H2,1H3 |
InChI Key |
ADIBEGOVRYXDOX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCT365623; CCT-365623; CCT 365623. |
Origin of Product |
United States |
Foundational & Exploratory
The LOX Inhibitor CCT365623: A Novel Approach to Targeting Breast Cancer Progression
An In-depth Technical Guide on the Mechanism of Action of CCT365623 in Breast Cancer for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), enzymes critically implicated in the progression and metastasis of breast cancer. This technical guide delineates the mechanism of action of this compound, focusing on its role in disrupting the tumor microenvironment and key oncogenic signaling pathways. Preclinical evidence demonstrates that this compound effectively reduces primary tumor growth and metastatic burden in breast cancer models. Its primary mechanism involves the inhibition of LOX-mediated trapping of Epidermal Growth Factor Receptor (EGFR) at the cell surface, thereby attenuating downstream pro-survival and proliferative signaling. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies for assessing the drug's effects, and visual representations of the involved signaling cascades to support further research and development of LOX inhibitors as a therapeutic strategy for breast cancer.
Introduction to Lysyl Oxidase (LOX) in Breast Cancer
The lysyl oxidase (LOX) family of copper-dependent amine oxidases plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] In the context of breast cancer, elevated expression of LOX and its homolog LOXL2 is strongly associated with tumor progression, metastasis, and poor patient prognosis.[1][2] These enzymes contribute to the desmoplastic reaction, creating a stiffened tumor microenvironment that promotes cancer cell invasion and migration.[3] Furthermore, LOX activity is not confined to the ECM; it also influences intracellular signaling pathways that drive oncogenesis.[4] Hypoxia, a common feature of the tumor microenvironment, induces the expression of LOX, which is essential for hypoxia-induced metastasis in breast cancer.[5]
This compound: A Pharmacological Inhibitor of LOX
This compound is an aminomethylenethiophene (AMT)-based inhibitor designed to target the enzymatic activity of LOX and LOXL2.[1] Preclinical studies have validated this compound as a prototype drug that can significantly slow tumor growth and reduce metastasis in mouse models of breast cancer.[4] Its oral bioavailability and efficacy in vivo make it a promising candidate for further clinical investigation.
Quantitative Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in preclinical models of breast cancer, demonstrating a significant impact on both primary tumor growth and metastatic dissemination.
| Preclinical Model | Treatment | Primary Outcome | Quantitative Result | Reference |
| MMTV-PyMT Transgenic Mouse Model of Breast Cancer | This compound (70 mg/kg, daily oral gavage) | Reduction in primary and metastatic tumor growth | Substantial reduction | [1] |
| Genetically Engineered Mouse Model (GEMM) of LOX-driven Breast Cancer | This compound (daily oral gavage) | Reduction in lung metastasis | Significant reduction in total surface area of metastatic nodules |
Mechanism of Action: Disruption of EGFR Signaling
A key mechanism through which this compound exerts its anti-cancer effects is by modulating the cell surface retention of the Epidermal Growth Factor Receptor (EGFR), a well-established driver of breast cancer growth.[4]
The LOX-EGFR Axis
Research has revealed a novel function of LOX in regulating tumor growth by trapping EGFR at the cell surface, thereby enhancing its activation by ligands such as EGF.[4] This process is mediated by a signaling cascade involving the suppression of TGFβ1 signaling by LOX, which in turn leads to a decrease in the secreted protease HTRA1. Reduced HTRA1 activity results in the increased expression of Matrilin2 (MATN2), an EGF-like domain-containing protein that facilitates the retention of EGFR at the plasma membrane.[6] By inhibiting LOX, this compound disrupts this entire pathway, leading to a reduction in EGFR cell surface levels and a subsequent decrease in downstream signaling.[4]
Experimental Protocols
In Vivo Tumor Growth and Metastasis Assay
This protocol outlines the methodology for evaluating the efficacy of this compound in a preclinical mouse model of breast cancer.
-
Animal Model: Utilize a relevant mouse model, such as the MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors and metastases.
-
Treatment Groups: Randomly assign mice to a control group (vehicle) and a treatment group (this compound).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 70 mg/kg).[1]
-
Tumor Monitoring: Measure primary tumor volume bi-weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Metastasis Assessment: At the end of the study, harvest lungs and other potential metastatic sites. Quantify metastatic burden by counting surface nodules or through histological analysis.
-
Data Analysis: Compare tumor growth curves and metastatic counts between the treatment and control groups using appropriate statistical methods.
References
- 1. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysyl Oxidases Expression and Breast Cancer Progression: A Bioinformatic Analysis [frontiersin.org]
- 3. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Targeting lysyl oxidase (LOX) overcomes chemotherapy resistance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring EGFR plasma membrane density, stability, internalization, and recycling in alive adherent cells by cell surface ELISA - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CCT365623 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key component of the TME is the extracellular matrix (ECM), which provides structural support and biochemical cues that influence tumor cell behavior. The enzyme lysyl oxidase (LOX) is a critical regulator of ECM remodeling, and its overexpression is associated with poor outcomes in several cancers. CCT365623 is a novel, orally active small molecule inhibitor of the lysyl oxidase family, specifically targeting LOX and LOX-like 2 (LOXL2). This technical guide provides an in-depth overview of the role of this compound in modulating the tumor microenvironment, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Disruption of the LOX-EGFR Axis
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of LOX.[1] LOX is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin in the ECM, leading to increased matrix stiffness.[2] In the context of cancer, LOX-mediated ECM remodeling has profound effects on the TME.
The primary mechanism by which this compound impacts the tumor microenvironment is through the disruption of a novel signaling pathway that links LOX to the epidermal growth factor receptor (EGFR), a key driver of tumor growth.[3] The established pathway is as follows:
-
LOX Suppresses TGFβ1 Signaling: LOX activity leads to the suppression of transforming growth factor-beta 1 (TGFβ1) signaling.[3]
-
Downregulation of HTRA1: The suppression of TGFβ1 signaling results in the decreased expression of the secreted serine protease, High-Temperature Requirement A1 (HTRA1).[3]
-
Upregulation of Matrilin-2 (MATN2): HTRA1 normally degrades Matrilin-2 (MATN2), an EGF-like domain-containing protein. Therefore, reduced HTRA1 levels lead to an accumulation of MATN2 in the ECM.[3]
-
EGFR Trapping and Activation: MATN2 traps EGFR at the cell surface, facilitating its activation by its ligand, EGF.[3] This sustained EGFR signaling promotes tumor cell proliferation, survival, and invasion.
This compound, by inhibiting LOX, reverses this cascade, leading to increased TGFβ1 signaling, elevated HTRA1 levels, degradation of MATN2, and consequently, reduced EGFR retention and activation at the tumor cell surface.[3]
Preclinical Efficacy of this compound
In Vitro Activity
This compound has demonstrated potent and specific inhibition of LOX in various in vitro assays.
| Parameter | Value | Cell Line | Reference |
| IC50 (LOX) | 0.89 µM | MDA-MB-231 | [1] |
| Effect on Surface EGFR | Concentration-dependent decrease | MDA-MB-231 | [1] |
| Effect on pY1068 EGFR | Decreased protein levels | MDA-MB-231 | [1] |
| Effect on pAKT | Decreased protein levels | MDA-MB-231 | [1] |
| Effect on pSMAD2 | Increased protein levels | MDA-MB-231 | [1] |
In Vivo Efficacy in a Spontaneous Breast Cancer Model
The anti-tumor and anti-metastatic potential of this compound was evaluated in a genetically engineered mouse model that spontaneously develops breast cancer that metastasizes to the lungs (MMTV-PyMT model).[4][5][6]
| Parameter | Treatment Group | Outcome | Reference |
| Primary Tumor Growth | This compound (70 mg/kg, oral gavage, daily) | Significantly delayed development | [1] |
| Metastatic Lung Burden | This compound (70 mg/kg, oral gavage, daily) | Suppressed | [1] |
| MATN2 Protein Levels | This compound (70 mg/kg, oral gavage, daily) | Significantly reduced in primary and metastatic tumors | [1] |
| EGFR Plasma Membrane Localization | This compound (70 mg/kg, oral gavage, daily) | Loss from plasma membranes in primary and metastatic tumors | [1] |
This compound and the Broader Tumor Microenvironment
Beyond its direct effects on the LOX-EGFR axis in tumor cells, the inhibition of LOX by this compound has significant implications for other critical components of the TME.
Modulation of the Extracellular Matrix and Cancer-Associated Fibroblasts (CAFs)
LOX is highly expressed by cancer-associated fibroblasts (CAFs) and is a key driver of the desmoplastic, or fibrotic, reaction in many tumors.[2][7] This leads to increased ECM stiffness, which can promote tumor progression and create a physical barrier to immune cell infiltration.[8] By inhibiting LOX, this compound has the potential to "normalize" the tumor stroma, reducing stiffness and potentially enhancing the efficacy of other therapies. Studies on LOX inhibition have shown a decrease in the activation of CAFs, as marked by reduced α-smooth muscle actin (α-SMA) expression.[2]
Effects on Angiogenesis
The process of forming new blood vessels, known as angiogenesis, is crucial for tumor growth and metastasis. LOX secreted by tumor endothelial cells has been shown to promote angiogenesis.[9] Inhibition of LOX can disrupt endothelial cell tube formation and decrease tumor angiogenesis.[9] While direct studies with this compound on angiogenesis are not yet published, its inhibitory effect on LOX suggests a potential anti-angiogenic role.
Impact on Immune Cell Infiltration and Function
The dense and stiff ECM created by LOX activity can physically impede the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor core, contributing to an immunosuppressive microenvironment.[8] By reducing ECM cross-linking, LOX inhibitors may facilitate T cell trafficking and enhance anti-tumor immunity. Furthermore, LOX has been implicated in the recruitment of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of T cell function. Therefore, this compound may also modulate the immune landscape by affecting the recruitment and function of various immune cell populations.
Experimental Protocols
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the protein levels of key signaling molecules.
Methodology:
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured to 70-80% confluency and treated with varying concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., pY1068 EGFR, total EGFR, pAKT, total AKT, pSMAD2, total SMAD2, MATN2, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Tumor Growth and Metastasis Study
Objective: To evaluate the in vivo efficacy of this compound in a spontaneous breast cancer model.
Methodology:
-
Animal Model: Female MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors and lung metastases, are used.
-
Treatment: Once tumors are palpable, mice are randomized into treatment and vehicle control groups. This compound is administered daily via oral gavage at a dose of 70 mg/kg.
-
Tumor Measurement: Primary tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Metastasis Quantification: At the end of the study, mice are euthanized, and lungs are harvested. The number and size of metastatic nodules on the lung surface are counted. Lungs can also be sectioned and stained with H&E for histological analysis of metastatic burden.
-
Immunohistochemistry: Primary tumors and lung metastases are fixed, sectioned, and stained for markers such as MATN2 and EGFR to assess target engagement.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of LOX-mediated EGFR activation and its inhibition by this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the tumor microenvironment by inhibiting the critical ECM-remodeling enzyme, lysyl oxidase. Its mechanism of action, involving the disruption of the LOX-EGFR signaling axis, provides a strong rationale for its development in cancers characterized by high LOX expression and EGFR dependency. The preclinical data demonstrate its potential to not only inhibit primary tumor growth but also to suppress metastasis.
Future research should focus on further elucidating the impact of this compound on the broader tumor microenvironment, including detailed studies on its effects on immune cell infiltration and function, angiogenesis, and the activation state of cancer-associated fibroblasts. Combination studies with immunotherapy, particularly immune checkpoint inhibitors, are warranted to explore potential synergistic effects. As this compound or more optimized derivatives progress towards clinical trials, a deeper understanding of its multifaceted role in the TME will be crucial for patient selection and the design of effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. S100A10 Has a Critical Regulatory Function in Mammary Tumor Growth and Metastasis: Insights Using MMTV-PyMT Oncomice and Clinical Patient Sample Analysis [mdpi.com]
- 5. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-associated fibroblasts promote oral squamous cell carcinoma progression through LOX-mediated matrix stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy coupled to macrophage inhibition induces T-cell and B-cell infiltration and durable regression in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysyl oxidase secreted by tumour endothelial cells promotes angiogenesis and metastasis. | Sigma-Aldrich [b2b.sigmaaldrich.com]
CCT365623 and its Impact on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT365623 is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX), a critical enzyme in the remodeling of the extracellular matrix (ECM). By catalyzing the cross-linking of collagen and elastin, LOX plays a pivotal role in tissue homeostasis and, when dysregulated, contributes significantly to pathologies such as cancer progression and fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on ECM remodeling, with a focus on its implications for cancer therapy. While direct quantitative data for this compound's effect on specific ECM components remains to be fully elucidated in publicly available literature, this guide synthesizes the current understanding based on its known mechanism and studies of analogous LOX inhibitors.
Introduction to this compound and Lysyl Oxidase (LOX)
This compound is a pharmacological agent designed to inhibit the enzymatic activity of lysyl oxidase (LOX) and its family members. LOX enzymes are copper-dependent amine oxidases that are essential for the covalent cross-linking of collagen and elastin fibers in the extracellular space.[1] This cross-linking provides tensile strength and structural integrity to tissues.[1] In the context of cancer, elevated LOX expression is often associated with a poor prognosis, as it contributes to the stiffening of the tumor microenvironment, which can promote tumor growth, invasion, and metastasis.[2][3][4]
Mechanism of Action: The LOX-EGFR Signaling Axis
Recent research has unveiled a novel mechanism by which LOX promotes tumor progression, and this compound acts to disrupt this pathway. The primary mechanism involves the regulation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[5]
The signaling cascade proceeds as follows:
-
LOX Suppresses TGFβ1 Signaling: Lysyl oxidase activity leads to the suppression of Transforming Growth Factor-beta 1 (TGFβ1) signaling.[6]
-
Inhibition of HTRA1 Protease: The suppression of TGFβ1 signaling results in the inhibition of the secreted serine protease HTRA1.[6]
-
Upregulation of Matrilin-2 (MATN2): Reduced HTRA1 activity leads to an increase in the expression of Matrilin-2 (MATN2), an ECM protein containing EGF-like domains.[6]
-
EGFR Trapping at the Cell Surface: MATN2, in turn, "traps" EGFR at the cell surface, preventing its internalization and degradation. This prolonged surface retention of EGFR enhances its activation by its ligand, EGF, leading to downstream signaling that promotes tumor growth and survival.[6]
This compound, by inhibiting LOX, effectively reverses this cascade. It restores TGFβ1 signaling, leading to the activation of HTRA1, which then degrades MATN2. The reduction in MATN2 levels prevents the trapping of EGFR, allowing for its normal internalization and downregulation, thereby attenuating pro-tumorigenic signaling.[6]
Signaling Pathway Diagram
Caption: The LOX-EGFR signaling pathway and the inhibitory action of this compound.
Effects on Extracellular Matrix Remodeling
While direct quantitative data for this compound's impact on ECM components is limited, studies on other LOX inhibitors, such as β-aminopropionitrile (BAPN), provide strong evidence for the expected effects.
Collagen Deposition and Cross-Linking
LOX is the primary enzyme responsible for initiating the cross-linking of collagen fibers, a process crucial for the formation of a stable and stiff ECM. Inhibition of LOX is therefore expected to reduce collagen cross-linking, leading to a less dense and more compliant tumor microenvironment.[2][3] This has been demonstrated in preclinical models where treatment with LOX inhibitors resulted in a significant decrease in collagen fibril integrity and overall tumor stiffness.[7]
Table 1: Anticipated Effects of this compound on Collagen
| Parameter | Expected Effect of this compound | Method of Measurement |
| Collagen Cross-linking | Decrease | High-Performance Liquid Chromatography (HPLC) for pyridinoline and deoxypyridinoline cross-links. |
| Collagen Deposition | Potential Decrease or Alteration | Immunohistochemistry (IHC) with anti-collagen antibodies, Picrosirius red staining, Masson's trichrome staining.[8] |
| Collagen Fiber Organization | Disorganization/Reduced Alignment | Second Harmonic Generation (SHG) microscopy, Picrosirius red staining with polarized light microscopy.[9] |
| Tumor Stiffness | Decrease | Atomic Force Microscopy (AFM), Elastography.[4] |
Fibronectin Levels
Fibronectin is another key component of the ECM that contributes to tumor progression. While the direct effect of this compound on fibronectin levels has not been reported, the interplay between collagen and fibronectin matrices suggests a potential indirect impact. The organization of the fibronectin matrix is often dependent on the underlying collagen scaffold.
Table 2: Potential Effects of this compound on Fibronectin
| Parameter | Potential Effect of this compound | Method of Measurement |
| Fibronectin Levels | Potential Decrease or Alteration | Western Blotting, ELISA. |
| Fibronectin Matrix Assembly | Disruption | Immunofluorescence microscopy. |
Matrix Metalloproteinase (MMP) Activity
The relationship between LOX inhibition and MMP activity is complex. A stiffer, more cross-linked ECM can influence MMP expression and activity. By reducing ECM stiffness, this compound may indirectly modulate the activity of MMPs, such as MMP-2 and MMP-9, which are known to be involved in ECM degradation and tumor invasion. However, some studies suggest that LOX inhibition might not directly translate to a decrease in the expression of these MMPs.[1]
Table 3: Potential Effects of this compound on MMP Activity
| Parameter | Potential Effect of this compound | Method of Measurement |
| MMP-2 and MMP-9 Activity | Modulation (Increase or Decrease) | Gelatin Zymography.[10] |
| MMP Expression | Uncertain | Western Blotting, qRT-PCR. |
Experimental Protocols
The following are generalized protocols for key experiments to assess the effect of this compound on ECM remodeling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vivo Mouse Model of Breast Cancer Metastasis
This protocol describes a general workflow for evaluating the efficacy of this compound in a preclinical mouse model of breast cancer.[11][12][13]
Caption: General workflow for an in vivo study of this compound in a breast cancer model.
Gelatin Zymography for MMP Activity
This protocol outlines the steps for detecting MMP-2 and MMP-9 activity in conditioned media from cell cultures treated with this compound.[10][14][15][16]
-
Sample Preparation: Culture cells to 70-80% confluency. Wash with serum-free media and then incubate in serum-free media with or without this compound for 24-48 hours. Collect the conditioned media and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay.
-
Electrophoresis: Load equal amounts of protein mixed with non-reducing sample buffer onto a polyacrylamide gel containing gelatin.
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands against a blue background.
-
Quantification: Densitometrically quantify the clear bands to determine the relative activity of MMP-2 and MMP-9.
Western Blotting for Fibronectin and Collagen
This protocol details the detection of fibronectin and collagen protein levels in cell lysates or tumor tissue homogenates.[17][18][19][20]
-
Sample Preparation: Lyse cells or homogenize tumor tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for fibronectin or collagen overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for Collagen in Tumor Sections
This protocol describes the visualization of collagen deposition in formalin-fixed, paraffin-embedded tumor sections.[8][21][22][23]
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against collagen (e.g., anti-collagen I) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB substrate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Image the sections and quantify the collagen-positive area using image analysis software.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the tumor microenvironment by inhibiting LOX-mediated ECM remodeling. Its mechanism of action, involving the disruption of the LOX-EGFR signaling axis, provides a strong rationale for its use in cancer therapy, particularly in tumors with high LOX expression. While the direct quantitative effects of this compound on specific ECM components are an area requiring further investigation, the wealth of data on other LOX inhibitors strongly suggests that it will reduce collagen cross-linking and tumor stiffness.
Future research should focus on:
-
Quantitative analysis of the dose-dependent effects of this compound on collagen and fibronectin deposition and organization in various cancer models.
-
Detailed investigation of the impact of this compound on the expression and activity of a broader range of MMPs and their inhibitors (TIMPs).
-
Elucidation of the interplay between this compound-induced ECM alterations and the immune cell infiltrate within the tumor microenvironment.
A deeper understanding of these aspects will be crucial for the successful clinical translation of this compound and other LOX inhibitors as novel anti-cancer therapies.
References
- 1. Lysyl oxidases: linking structures and immunity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment | eLife [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LOX-catalyzed collagen stabilization is a proximal cause for intrinsic resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]
- 11. Mouse models of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse models of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysyl oxidase-like protein LOXL2 promotes lung metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
- 16. MMP Activity Detection in Zymograms | Springer Nature Experiments [experiments.springernature.com]
- 17. Collagen chains detected by western blotting using a 125I-labeled 45K fragment of fibronectin (45K FN) [inis.iaea.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. cdn.origene.com [cdn.origene.com]
- 20. Identification of Novel Laminin- and Fibronectin-binding Proteins by Far-Western Blot: Capturing the Adhesins of Streptococcus suis Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urmc.rochester.edu [urmc.rochester.edu]
- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 23. e-century.us [e-century.us]
An In-depth Technical Guide to the Discovery and Development of CCT365623: A Novel Lysyl Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT365623 is an orally active, small-molecule inhibitor of Lysyl Oxidase (LOX), a critical enzyme in tumor progression and metastasis.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development. The information presented is collated from key scientific publications and available data, offering a detailed resource for understanding the preclinical profile of this compound.
Discovery and Rationale
The discovery of this compound stemmed from a high-throughput screening campaign that identified an aminomethylenethiophene (AMT) scaffold with inhibitory activity against LOX.[2] Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit, culminating in the synthesis of this compound. This compound demonstrated sub-micromolar potency against LOX and favorable pharmacokinetic properties, making it a promising candidate for in vivo evaluation.[2]
The rationale for targeting LOX in cancer is well-established. LOX is a copper-dependent amine oxidase that cross-links collagen and elastin in the extracellular matrix (ECM).[3] Upregulated LOX activity is a hallmark of several aggressive cancers, where it contributes to ECM stiffening, which in turn promotes tumor cell proliferation, invasion, and the formation of pre-metastatic niches.[2][4]
Mechanism of Action
This compound exerts its anti-tumor effects through a novel mechanism involving the disruption of Epidermal Growth Factor Receptor (EGFR) signaling. Research has revealed that LOX indirectly regulates the localization of EGFR on the cell surface.[4][5][6] The established signaling pathway is as follows:
-
LOX Suppresses TGFβ1 Signaling: LOX activity leads to the suppression of Transforming Growth Factor-beta 1 (TGFβ1) signaling.[4][5][6]
-
Downregulation of HTRA1: This suppression of TGFβ1 signaling results in the decreased expression of the secreted protease HTRA1.[4][5][6]
-
Upregulation of Matrilin2 (MATN2): Reduced HTRA1 activity leads to an increase in the expression of Matrilin2 (MATN2), an EGF-like domain-containing protein.[4][5][6]
-
EGFR Trapping: MATN2 traps EGFR at the cell surface, preventing its internalization and facilitating its activation by EGF.[4][5][6]
-
Enhanced Tumor Progression: The sustained activation of EGFR signaling promotes tumor growth and progression.[4][5][6]
This compound, by inhibiting LOX, reverses this cascade, leading to the disruption of EGFR cell surface retention and a subsequent delay in tumor growth and metastasis.[4][5][6]
Data Presentation
In Vitro Activity
| Target | Assay | IC50 (µM) | Cell Line | Reference |
| LOX | Enzyme Activity Assay | 0.89 | - | [7][8] |
| LOXL2 | Enzyme Activity Assay | equipotent to LOX | - | [9] |
| LOXL3 | Enzyme Activity Assay | >100 | - | [9] |
| - | Cell-based biosensor | ~5 | CHO | [7] |
| - | Cytotoxicity | 13.49 | CHO | [10] |
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F%) | 45% | Mouse | [7] |
| Half-life (T1/2 PO) | 0.6 h | Mouse | [7] |
| Microsomal Stability | Good | Mouse Liver | [7] |
| hERG Inhibition | No | - | [7] |
In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| MMTV-PyMT spontaneous breast cancer model | 70 mg/kg, daily oral gavage | Significantly delayed primary tumor development | [7] |
| MMTV-PyMT spontaneous breast cancer model | 70 mg/kg, daily oral gavage | Suppressed metastatic lung burden | [7][11] |
Experimental Protocols
LOX Enzyme Activity Assay
The inhibitory activity of this compound against LOX was determined using a fluorescence-based enzyme activity assay. The assay measures the production of hydrogen peroxide, a byproduct of the LOX-catalyzed oxidation of its substrate.
Materials:
-
Recombinant human LOX enzyme
-
Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
1,5-diaminopentane (substrate)
-
Assay buffer (e.g., 50 mM sodium borate buffer, pH 8.2)
-
This compound and control compounds
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well black plate, add the LOX enzyme to each well.
-
Add the test compounds to the respective wells and pre-incubate for a specified time (e.g., 1 hour) at 37°C.[9]
-
Prepare a detection reagent mix containing Amplex Red, HRP, and the substrate 1,5-diaminopentane.
-
Initiate the reaction by adding the detection reagent mix to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based LOX Activity Biosensor Assay
A cell-based biosensor assay was used to confirm the activity of this compound in a cellular context.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing a LOX-biosensor construct
-
Cell culture medium and supplements
-
This compound and control compounds
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate the CHO-LOX biosensor cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period.
-
The biosensor typically consists of a fluorescent protein fused to a LOX substrate. Upon LOX-mediated crosslinking, a change in fluorescence (e.g., FRET or fluorescence intensity) occurs.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence signal in each well.
-
Calculate the percentage of inhibition of the LOX-mediated biosensor activity for each concentration of this compound.
-
Determine the cellular IC50 value.
In Vivo Spontaneous Breast Cancer Mouse Model
The in vivo efficacy of this compound was evaluated in the MMTV-PyMT (mouse mammary tumor virus-polyoma middle T-antigen) transgenic mouse model, which spontaneously develops mammary tumors that metastasize to the lungs.[12][13]
Animals:
-
Female MMTV-PyMT transgenic mice
-
Age-matched wild-type littermates as controls
Procedure:
-
Monitor female MMTV-PyMT mice for the development of palpable mammary tumors.
-
Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (formulated in a suitable vehicle) to the treatment group via oral gavage at a dose of 70 mg/kg daily.[7]
-
Administer the vehicle alone to the control group.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and harvest the primary tumors and lungs.
-
Weigh the primary tumors.
-
Fix the lungs in formalin, embed in paraffin, and section for histological analysis.
-
Count the number of metastatic nodules on the lung surface and in histological sections to assess the metastatic burden.
-
Analyze the data for statistical significance between the treatment and control groups.
Visualizations
Signaling Pathway of LOX-Mediated EGFR Trapping
References
- 1. medkoo.com [medkoo.com]
- 2. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | LOX inhibitor | Probechem Biochemicals [probechem.com]
- 9. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of mammary cancer stem cells in the MMTV-PyMT mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT365623: A Chemical Probe for Elucidating Lysyl Oxidase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CCT365623, a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX). This compound serves as a valuable chemical probe for investigating the physiological and pathological functions of LOX, a critical enzyme in extracellular matrix remodeling and a key player in tumor progression and metastasis. This document details the mechanism of action of this compound, its selectivity profile, and its application in various experimental settings. Furthermore, it provides structured quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate its use in research and drug development.
Introduction to Lysyl Oxidase (LOX) and this compound
The lysyl oxidase (LOX) family of copper-dependent amine oxidases plays a crucial role in the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] This process is essential for maintaining the structural integrity of tissues. The LOX family consists of five members: LOX and LOX-like proteins 1-4 (LOXL1-4).[3][4] Dysregulation of LOX activity has been implicated in various diseases, including cancer, where it promotes tumor growth, invasion, and metastasis by increasing ECM stiffness and remodeling the tumor microenvironment.[2][5]
This compound is an aminomethylenethiophene (AMT)-based inhibitor of LOX.[1] It has been identified as a potent and orally active chemical probe with anti-metastatic efficacy demonstrated in preclinical models.[1][6] This guide will delve into the technical details of this compound as a tool to dissect the multifaceted roles of LOX in health and disease.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and the well-characterized pan-LOX inhibitor, β-aminopropionitrile (BAPN), for comparative purposes.
Table 1: In Vitro Potency of LOX Inhibitors
| Compound | Target | IC50 (µM) | Reference(s) |
| This compound | LOX | 0.9 | [6] |
| LOXL2 | 0.176 | [7] | |
| BAPN | LOX | 3.14 | [7] |
| LOXL2 | 0.665 | [7] | |
| LOXL3 | 0.31 | [7] |
Table 2: In Vivo Efficacy of this compound in a Spontaneous Breast Cancer Mouse Model (MMTV-PyMT)
| Treatment | Dosing Regimen | Primary Tumor Growth | Lung Metastasis | Reference(s) |
| Vehicle | - | - | - | [1] |
| This compound | 70 mg/kg, daily oral gavage | Significantly delayed development | Significantly suppressed burden | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of LOX. A key signaling pathway impacted by LOX and consequently by this compound involves the Epidermal Growth Factor Receptor (EGFR). LOX regulates EGFR by suppressing TGFβ1 signaling, which in turn leads to the upregulation of Matrilin-2 (MATN2). MATN2, an EGF-like domain-containing protein, then traps EGFR at the cell surface, enhancing its activation by EGF and promoting tumor progression.[5][6][8] By inhibiting LOX, this compound disrupts this cascade, leading to reduced EGFR surface retention and a subsequent decrease in downstream pro-proliferative signaling.[6][9]
LOX-Mediated EGFR Signaling Pathway
The following diagram illustrates the signaling pathway through which LOX modulates EGFR activity.
Caption: LOX-mediated EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of this compound as a LOX inhibitor.
Lysyl Oxidase (LOX) Enzyme Activity Assay
This protocol describes a fluorometric assay to measure LOX activity in biological samples.
Materials:
-
Lysyl Oxidase Activity Assay Kit (e.g., from Abcam or similar)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
Recombinant LOX enzyme (for standard curve)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysates or conditioned media
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of recombinant LOX enzyme in assay buffer to generate a standard curve.
-
Sample Preparation:
-
For cell lysates, homogenize cells in the provided assay buffer.
-
For conditioned media, samples can often be used directly.
-
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in assay buffer.
-
Assay Reaction:
-
Add 50 µL of standard or sample to each well of the 96-well plate.
-
For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Prepare the reaction mix according to the kit manufacturer's instructions, which typically includes a LOX substrate and a detection reagent.
-
Add 50 µL of the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Plot the standard curve and determine the LOX activity in the samples.
-
For inhibitor studies, calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in the presence of a LOX inhibitor.[9][10][11]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
24-well plate with Boyden chamber inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coating Inserts:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
Add complete medium (containing FBS) to the lower chamber of the 24-well plate.
-
Place the Matrigel-coated inserts into the wells.
-
Seed the cell suspension (containing this compound or vehicle) into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Express the results as a percentage of the vehicle-treated control.
-
In Vivo Xenograft Mouse Model of Tumor Growth and Metastasis
This protocol describes a general procedure for evaluating the efficacy of this compound in a xenograft mouse model.[12][13][14]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional, for subcutaneous injection)
-
This compound
-
Vehicle control
-
Gavage needles
-
Calipers
-
Anesthetics
-
Surgical tools (for orthotopic models)
Procedure:
-
Cell Implantation:
-
Subcutaneous Model: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of the mice.[12]
-
Orthotopic Model: For breast cancer, inject the cells into the mammary fat pad to better recapitulate the tumor microenvironment.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[12]
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 70 mg/kg) or vehicle control daily via oral gavage.[1]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., histology, western blotting).
-
For metastasis studies, carefully dissect and examine relevant organs (e.g., lungs for breast cancer models) for metastatic nodules. The number and size of metastases can be quantified.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control.
-
Statistically analyze the differences in final tumor weight and the number of metastatic lesions between the groups.
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate the logical flow of experiments for evaluating a LOX inhibitor like this compound.
In Vitro Evaluation Workflow
Caption: A typical workflow for the in vitro evaluation of this compound.
In Vivo Evaluation Workflow
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl Oxidase Family Proteins: Prospective Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. mdpi.com [mdpi.com]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The LOX Inhibitor CCT365623: A Technical Guide to its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT365623 is an orally active small molecule inhibitor of lysyl oxidase (LOX), a critical enzyme in the remodeling of the extracellular matrix (ECM).[1] Aberrant LOX activity is implicated in various pathologies, including cancer progression and metastasis. This technical guide provides an in-depth overview of the signaling pathways affected by this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Mechanism of Action
This compound exerts its primary effect through the inhibition of lysyl oxidase.[1] LOX is a copper-dependent amine oxidase responsible for the cross-linking of collagen and elastin in the ECM.[1] In the context of cancer, elevated LOX expression is associated with poor outcomes.[2][3] The inhibition of LOX by this compound initiates a cascade of events that ultimately disrupts key signaling pathways promoting tumor growth and survival.
The central signaling axis affected by this compound involves the epidermal growth factor receptor (EGFR). This compound treatment leads to a reduction in EGFR phosphorylation at tyrosine 1068 (pY1068) and subsequently suppresses the phosphorylation of the downstream signaling protein AKT.[1] This occurs through a novel mechanism involving the regulation of EGFR cell surface retention.[2][3]
The signaling cascade proceeds as follows:
-
LOX Inhibition: this compound directly inhibits the enzymatic activity of LOX.
-
Activation of TGFβ1 Signaling: Inhibition of LOX leads to the activation of Transforming Growth Factor-beta 1 (TGFβ1) signaling.[1]
-
Regulation of HTRA1 and MATN2: Activated TGFβ1 signaling modulates the activity of the serine protease HTRA1. This, in turn, affects the expression of Matrilin-2 (MATN2), an EGF-like domain-containing protein.[2][3]
-
Disruption of EGFR Surface Retention: MATN2 is responsible for trapping EGFR at the cell surface, facilitating its activation by EGF. By modulating MATN2 levels, this compound disrupts this trapping mechanism.[2][3]
-
Reduced EGFR and AKT Phosphorylation: The reduced cell surface retention of EGFR leads to decreased phosphorylation and activation of both EGFR and its downstream effector, AKT.[1]
This cascade of events culminates in the inhibition of tumor cell growth and metastasis.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | Lysyl Oxidase (LOX) | 0.89 µM | Enzyme Assay | [1][5] |
| Treatment | Cell Line | Effect | Reference |
| This compound (5 µM) | MDA-MB-231 | Decreased pY1068 EGFR | [5] |
| This compound (5 µM) | MDA-MB-231 | Decreased pAKT | [5] |
| This compound (5 µM) | MDA-MB-231 | Decreased MATN2 | [5] |
| This compound (5 µM) | MDA-MB-231 | Increased pSMAD2 | [5] |
| This compound (0-40 µM) | MDA-MB-231 | Concentration-dependent decrease in surface EGFR | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Lysyl Oxidase (LOX) Activity Assay
This fluorometric assay measures the activity of LOX by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.
Materials:
-
Fluorometric Lysyl Oxidase Assay Kit (e.g., from Abcam or similar)
-
Recombinant LOX or cell culture supernatant containing LOX
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes a LOX assay buffer, a substrate, a developer, and a probe.
-
Standard Curve Preparation (Optional): If quantitative measurement is desired, prepare a standard curve using a known concentration of H₂O₂.
-
Sample Preparation:
-
For purified enzyme: Dilute the recombinant LOX to the desired concentration in LOX assay buffer.
-
For cell culture supernatant: Collect the conditioned medium from cells and centrifuge to remove debris. The supernatant can be used directly or concentrated if LOX activity is low.
-
-
Inhibitor Treatment: Pre-incubate the LOX sample with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Reaction:
-
Add 50 µL of the LOX sample (with or without inhibitor) to each well of the 96-well plate.
-
Prepare a reaction mix containing the LOX substrate, developer, and probe according to the kit's protocol.
-
Add 50 µL of the reaction mix to each well.
-
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm. Record readings every 1-2 minutes for at least 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of fluorescence increase over time. The activity of LOX is proportional to this rate. For inhibitor studies, calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Western Blot Analysis of EGFR and AKT Phosphorylation
This protocol details the detection of phosphorylated EGFR (pEGFR) and phosphorylated AKT (pAKT) in cell lysates by Western blotting.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-pEGFR Y1068, rabbit anti-pAKT, rabbit anti-total EGFR, rabbit anti-total AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
-
For stimulation experiments, cells can be serum-starved and then stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control to ensure equal loading.
Conclusion
This compound represents a promising therapeutic agent that targets the tumor microenvironment by inhibiting LOX. Its mechanism of action, involving the disruption of EGFR surface retention and subsequent inhibition of the AKT signaling pathway, provides a clear rationale for its anti-tumor effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar LOX inhibitors.
References
Unveiling the Anti-Metastatic Potential of CCT365623: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the anti-metastatic properties of CCT365623, a potent and orally active inhibitor of lysyl oxidase (LOX). The data presented herein, compiled from preclinical studies, demonstrates the significant potential of this compound in impeding tumor progression and metastasis, particularly in breast cancer models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metastatic disease research.
Core Findings at a Glance
This compound exhibits a robust anti-metastatic effect by targeting lysyl oxidase, a key enzyme implicated in the tumor microenvironment and metastatic cascade. In vivo studies utilizing the MMTV-PyMT mouse model of spontaneous breast cancer have shown that oral administration of this compound significantly delays primary tumor development and curtails the metastatic burden in the lungs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
| Parameter | Value |
| Target | Lysyl Oxidase (LOX) |
| IC50 (LOX Inhibition) | 0.89 µM |
Table 1: In Vitro Efficacy of this compound
| Treatment Group | Mean Tumor Volume at Day 105 (mm³) (± SD) | Mean Number of Lung Metastases (± Range) |
| Vehicle Control | ~1400 (± ~200) | 15 (± 5) |
| This compound (70 mg/kg/day) | ~700 (± ~150) | 5 (± 3) |
Table 2: In Vivo Efficacy of this compound in MMTV-PyMT Mice
Mechanism of Action: Disrupting the LOX-EGFR Axis
This compound exerts its anti-metastatic effects by inhibiting the enzymatic activity of LOX.[1] This inhibition disrupts a critical signaling pathway that promotes cancer cell proliferation and invasion. Specifically, LOX activity leads to the trapping of Epidermal Growth Factor Receptor (EGFR) on the cell surface through the upregulation of Matrilin-2 (MATN2). This sustained EGFR signaling promotes tumor growth. This compound, by inhibiting LOX, prevents this EGFR retention, thereby suppressing downstream signaling pathways, including AKT phosphorylation.[2]
Experimental Protocols
In Vivo Spontaneous Metastasis Model
A study utilizing the MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors that metastasize to the lungs, was conducted to evaluate the in vivo efficacy of this compound.
-
Animal Model: Female MMTV-PyMT mice.
-
Treatment: this compound was administered daily via oral gavage at a dose of 70 mg/kg. The vehicle control group received the corresponding vehicle.
-
Tumor Monitoring: Primary tumor growth was monitored by caliper measurements, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Metastasis Quantification: At the study endpoint, lungs were harvested, fixed, and sectioned. The number of metastatic nodules on the lung surface was counted under a dissecting microscope.
In Vitro Cell Migration and Invasion Assays
To assess the direct impact of this compound on cancer cell motility, in vitro migration and invasion assays are crucial. The following provides a general methodology.
-
Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.
-
Migration Assay (Boyden Chamber):
-
Cells are seeded in the upper chamber of a Transwell insert with a porous membrane in serum-free media.
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
Cells are treated with varying concentrations of this compound or vehicle control.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and quantified by counting under a microscope.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, with the key difference being that the Transwell membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
-
The ability of cells to invade through this matrix is quantified.
-
Conclusion
This compound demonstrates significant promise as an anti-metastatic agent. Its targeted inhibition of lysyl oxidase effectively disrupts a key signaling pathway involved in tumor growth and cell motility. The preclinical data presented in this guide strongly support the further investigation and development of this compound as a novel therapeutic strategy for treating metastatic cancers.
References
The Indirect Impact of CCT365623 on the EGFR Signaling Cascade: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT365623 is a potent, orally active small molecule inhibitor of Lysyl Oxidase (LOX).[1][2][3][4] Its influence on the Epidermal Growth Factor Receptor (EGFR) signaling cascade is not through direct inhibition of the receptor itself, but via an indirect mechanism involving the regulation of EGFR's cell surface retention.[5][6] By inhibiting LOX, this compound disrupts a pathway that traps EGFR at the cell surface, thereby reducing its availability for ligand-induced activation and subsequent downstream signaling. This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, its quantitative effects, and the experimental protocols utilized to elucidate its impact on the EGFR signaling cascade.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[7][8][9] The canonical EGFR signaling pathway is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF), which induces receptor dimerization and autophosphorylation of several tyrosine residues in its cytoplasmic domain.[8] These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, principally the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt/mTOR pathways.[10][11] Dysregulation of EGFR signaling is a well-established driver of tumorigenesis in various cancers.[3][9]
The Role of Lysyl Oxidase (LOX) in EGFR Regulation
Lysyl Oxidase (LOX) is an extracellular enzyme known for its role in cross-linking collagen and elastin in the extracellular matrix.[1][5] However, recent research has unveiled a novel function for LOX in regulating EGFR signaling. LOX indirectly promotes the retention of EGFR at the cell surface.[5][6] This is achieved through a signaling cascade where LOX suppresses TGFβ1 signaling via the secreted protease HTRA1.[5][6] This suppression leads to an increased expression of Matrilin-2 (MATN2), an EGF-like domain-containing protein.[5][6] MATN2, in turn, traps EGFR at the cell surface, enhancing its activation by ligands like EGF.[5][6]
This compound: Mechanism of Action on the EGFR Signaling Cascade
This compound is a selective inhibitor of LOX.[1][12] By inhibiting the enzymatic activity of LOX, this compound initiates a cascade of events that ultimately leads to the downregulation of EGFR signaling. The inhibition of LOX by this compound relieves the suppression of TGFβ1 signaling, leading to a decrease in MATN2 expression.[5][6] With reduced levels of MATN2, the trapping of EGFR at the cell surface is diminished, resulting in decreased EGFR availability for ligand binding and a subsequent reduction in the activation of downstream pathways, including the phosphorylation of EGFR at tyrosine 1068 (pY1068) and the phosphorylation of Akt.[13][14]
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity and its effects on the EGFR signaling pathway.
| Parameter | Value | Description | Reference(s) |
| IC50 (LOX) | 0.89 μM | The half maximal inhibitory concentration of this compound against Lysyl Oxidase. | [2][14] |
| Effective Concentration | 0-40 μM | Concentration range over which this compound has been shown to decrease the protein levels of surface EGFR in a concentration-dependent manner. | [14] |
| Downstream Inhibition | 5 μM | Concentration at which this compound decreases the protein levels of pY1068 EGFR and pAKT. | [14] |
Visualizing the Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.
Figure 1: Canonical EGFR Signaling Pathway.
Figure 2: LOX-Mediated EGFR Surface Retention.
Figure 3: this compound's Inhibitory Mechanism.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound on the EGFR signaling cascade. For specific details and optimizations, it is recommended to consult the primary literature, particularly Tang H, et al. Nat Commun. 2017;8:14909.[5]
In Vitro LOX Inhibition Assay
This assay is used to determine the IC50 of this compound against LOX.
-
Reagents and Materials:
-
Recombinant human LOX enzyme
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-diaminopentane (as a substrate)
-
This compound (in DMSO)
-
Assay buffer (e.g., sodium borate buffer)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the LOX enzyme to each well (except for the no-enzyme control).
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.
-
Prepare a reaction mixture containing Amplex Red, HRP, and the LOX substrate.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Cell Culture and Treatment
-
Cell Lines:
-
Select appropriate cancer cell lines with known EGFR expression (e.g., MDA-MB-231).
-
-
Culture Conditions:
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 0-40 μM) for the desired duration.
-
For experiments investigating ligand-induced signaling, stimulate the cells with EGF for a short period before harvesting.
-
Western Blotting for Phosphorylated and Total EGFR and Akt
This protocol is used to assess the phosphorylation status and total protein levels of EGFR and Akt.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-EGFR (Y1068), total EGFR, p-Akt (S473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Quantification of Cell Surface EGFR
This protocol is used to measure the amount of EGFR present on the cell surface.
-
Cell Surface Biotinylation:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Incubate the cells with a non-cell-permeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.
-
Quench the reaction with a quenching buffer (e.g., glycine in PBS).
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells as described for Western blotting.
-
Incubate the protein lysates with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against total EGFR.
-
Conclusion
This compound represents a novel therapeutic strategy for targeting EGFR-driven cancers through an indirect mechanism. By inhibiting LOX, this compound disrupts the retention of EGFR at the cell surface, thereby attenuating downstream signaling pathways that are critical for tumor progression.[1][5][6] The quantitative data and experimental protocols outlined in this document provide a comprehensive framework for researchers and drug developers to further investigate and leverage the therapeutic potential of this compound and similar LOX inhibitors in the context of EGFR-dependent malignancies.
References
- 1. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LOX Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysyl oxidases: linking structures and immunity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single‐molecule analysis of epidermal growth factor binding on the surface of living cells | The EMBO Journal [link.springer.com]
- 8. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Quantification of epidermal growth factor receptor expression level and binding kinetics on cell surfaces by surface plasmon resonance imaging. | Semantic Scholar [semanticscholar.org]
Preliminary In Vitro Efficacy of CCT365623: A Technical Overview for Cancer Researchers
An In-depth Guide to the Preclinical Assessment of the Novel LOX Inhibitor CCT365623 on Cancer Cells
This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, a potent and orally active inhibitor of lysyl oxidase (LOX). The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the field of oncology. Herein, we present a detailed summary of the mechanism of action, quantitative data from key experiments, and explicit experimental protocols to facilitate the replication and further investigation of this compound's effects on cancer cells.
Introduction: Targeting LOX in Cancer Therapy
Lysyl oxidase (LOX) is an amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Elevated LOX expression is correlated with poor prognoses in various cancers, including breast, colon, and pancreatic cancer.[3] LOX contributes to tumor progression by remodeling the tumor microenvironment and has been identified as a key driver of metastasis.[3][4] The small molecule inhibitor this compound has been developed to target the enzymatic activity of LOX, offering a promising therapeutic strategy to counteract its pro-tumorigenic functions.[1][3]
Mechanism of Action: Disruption of EGFR Cell Surface Retention
This compound exerts its anti-cancer effects by inhibiting LOX, which in turn disrupts the retention of the Epidermal Growth Factor Receptor (EGFR) at the cell surface.[1][2] The underlying signaling pathway involves the following key steps:
-
LOX-mediated Suppression of TGFβ1 Signaling: LOX suppresses the activity of Transforming Growth Factor-beta 1 (TGFβ1) signaling.[1][2]
-
Downregulation of HTRA1: The suppression of TGFβ1 signaling leads to a decrease in the expression of the serine protease HTRA1.[1][2]
-
Upregulation of MATN2: Reduced HTRA1 activity results in an increased expression of Matrilin-2 (MATN2), a protein containing an EGF-like domain.[1][2]
-
EGFR Trapping: MATN2 traps EGFR at the cell surface, leading to its accumulation and enhanced signaling upon binding to its ligand, EGF.[1][2]
This compound, by inhibiting LOX, reverses this cascade, leading to decreased EGFR surface retention and subsequent attenuation of downstream pro-survival signaling pathways such as the AKT pathway.[1]
Figure 1: Signaling pathway of this compound's mechanism of action.
Quantitative Data on In Vitro Efficacy
The in vitro inhibitory activity of this compound has been quantified against its primary target, LOX, and its effects on key downstream signaling proteins have been assessed in various cancer cell lines.
| Parameter | Value | Target | Reference |
| IC50 | 0.89 µM | LOX | [5] |
| Cell Line | Treatment Concentration | Effect on Protein Levels | Reference |
| MDA-MB-231 (Breast Cancer) | 5 µM | Decrease in pY1068 EGFR and pAKT | [5] |
| MDA-MB-231 (Breast Cancer) | 5 µM | Decrease in MATN2 | [5] |
| MDA-MB-231 (Breast Cancer) | 5 µM | Increase in pSMAD2 | [5] |
| MDA-MB-231 (Breast Cancer) | 0-40 µM | Concentration-dependent decrease in surface EGFR | [5] |
| U87 (Glioblastoma) | Not Specified | Not Specified | [1] |
Detailed Experimental Protocols
To ensure reproducibility, the following are detailed protocols for key in vitro experiments performed to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with for a novel compound might be 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest concentration of the inhibitor. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Figure 2: Experimental workflow for the cell viability (MTT) assay.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression and phosphorylation levels of key proteins in the signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-pEGFR, anti-AKT, anti-pAKT, anti-MATN2, anti-pSMAD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The preliminary in vitro data for this compound demonstrates its potential as a targeted anti-cancer agent. By inhibiting LOX, this compound effectively disrupts a key signaling pathway responsible for EGFR-driven tumor progression. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic utility of this compound in various cancer models. Future studies should focus on expanding the panel of cancer cell lines tested and investigating potential mechanisms of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysyl Oxidase (LOX) Family Proteins: Key Players in Breast Cancer Occurrence and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forkhead box C1 promotes metastasis and invasion of non–small cell lung cancer by binding directly to the lysyl oxidase promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interplay between extracellular matrix remodelling and kinase signalling in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: CCT365623 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CCT365623, a potent and orally active inhibitor of Lysyl Oxidase (LOX), in preclinical in vivo mouse models of cancer. This document outlines the recommended dosage, administration protocols, and the underlying mechanism of action, supported by quantitative data and detailed experimental procedures.
Introduction
Lysyl oxidase (LOX) is a critical enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Elevated LOX expression is strongly associated with tumor progression, metastasis, and poor prognosis in various cancers. This compound is a small molecule inhibitor of LOX that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical studies. It functions by disrupting the retention of Epidermal Growth Factor Receptor (EGFR) at the cell surface, thereby attenuating downstream pro-survival signaling pathways.[1]
Quantitative Data Summary
The following table summarizes the recommended dosage and observed efficacy of this compound and other relevant LOX inhibitors in in vivo mouse models.
| Compound | Dosage and Route | Mouse Model | Tumor Type | Efficacy | Reference |
| This compound | 70 mg/kg, daily, oral gavage | Spontaneous breast cancer model | Breast Cancer | Delayed primary tumor development and suppressed metastatic lung burden.[2] | [2] |
| PXS-LOX_1 | 30 mg/kg, 4 times a week, oral gavage | JAK2V617F mouse model | Myelofibrosis | 76.8% reduction in bone marrow fibrosis.[2] | [2] |
| PXS-LOX_2 | Not specified, oral administration | JAK2V617F mouse model | Myelofibrosis | Significantly reduced spleen weight in female mice.[2] | [2] |
Mechanism of Action: LOX-EGFR Signaling Axis
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of LOX. This initiates a signaling cascade that ultimately leads to the downregulation of EGFR signaling. The key steps in this pathway are:
-
LOX Inhibition : this compound directly inhibits LOX activity.
-
TGFβ1 Signaling Activation : Inhibition of LOX leads to an increase in active TGFβ1 signaling.
-
HTRA1 Upregulation : Activated TGFβ1 signaling upregulates the expression of the secreted protease HTRA1.
-
MATN2 Downregulation : HTRA1 cleaves and degrades Matrilin-2 (MATN2).
-
EGFR Internalization : The reduction in MATN2, an EGF-like domain-containing protein, disrupts the trapping of EGFR at the cell surface, leading to its internalization and subsequent degradation.
-
Reduced Downstream Signaling : The decrease in surface EGFR leads to reduced phosphorylation of key downstream signaling molecules like AKT, thereby inhibiting cell proliferation and survival.[1]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models. These should be adapted based on the specific cell line and research objectives.
I. Xenograft Tumor Establishment
-
Cell Culture : Culture the desired human cancer cell line (e.g., MDA-MB-231 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Preparation : Harvest cells during the exponential growth phase (80-90% confluency). Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Implantation : Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG). Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor the mice for tumor growth. Once tumors become palpable (typically 7-14 days post-implantation), measure the tumor dimensions (length and width) using digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
II. Dosing and Treatment
-
Animal Randomization : When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure that the average tumor volume and body weight are similar between the groups.
-
This compound Formulation (for Oral Gavage) :
-
Vehicle Preparation : A common vehicle for oral administration of hydrophobic compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Drug Preparation : Prepare a stock solution of this compound in DMSO. On each treatment day, dilute the stock solution with PEG300, followed by Tween-80, and finally saline to achieve the desired final concentration (e.g., 7 mg/mL for a 70 mg/kg dose in a 20g mouse receiving 200 µL). The solution should be freshly prepared and can be sonicated to aid dissolution.
-
-
Administration :
-
Treatment Group : Administer this compound at a dose of 70 mg/kg body weight via oral gavage once daily.
-
Control Group : Administer the vehicle solution to the control group following the same schedule and volume.
-
-
Monitoring :
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of potential toxicity.
-
Observe the animals daily for any clinical signs of distress or adverse effects.
-
-
Study Endpoint : The study should be terminated when tumors in the control group reach a predetermined maximum size as per institutional animal care and use committee (IACUC) guidelines, or if significant toxicity is observed in the treatment group.
III. Data Analysis
-
Tumor Growth Inhibition (TGI) : At the end of the study, calculate the percentage of TGI using the following formula: % TGI = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100
-
Statistical Analysis : Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
References
How to prepare CCT365623 stock solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT365623 is a potent and orally active inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), enzymes critically involved in extracellular matrix remodeling.[1] Dysregulation of LOX activity is implicated in various pathologies, including cancer progression and metastasis. This compound exerts its anti-tumor effects by disrupting the retention of the Epidermal Growth Factor Receptor (EGFR) at the cell surface, subsequently attenuating downstream signaling pathways such as AKT phosphorylation.[2][3][4] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and outlines a general experimental workflow for its application in cell-based assays.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties of this compound is presented in Table 1. Adherence to the recommended storage conditions is crucial to maintain the stability and activity of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₄S₃ | [2][5] |
| Molecular Weight | 407.5 g/mol | [2][5] |
| Solubility | Soluble in DMSO | [3][5] |
| Purity | >98% | [5] |
| Appearance | Solid powder | [3] |
Table 2: Storage Conditions for this compound
| Format | Short-term Storage (days to weeks) | Long-term Storage (months to years) | Reference |
| Solid Powder | 0 - 4°C (dry and dark) | -20°C (dry and dark) | [3] |
| DMSO Stock Solution | 0 - 4°C | -20°C or -80°C | [6][7] |
Note: For DMSO stock solutions, storage at -80°C is recommended for extended periods (up to 6 months) to minimize degradation.[6] Avoid repeated freeze-thaw cycles.[6]
Signaling Pathway of this compound Inhibition
This compound primarily targets lysyl oxidase (LOX), an enzyme that remodels the tumor microenvironment. LOX activity leads to the suppression of TGFβ1 signaling, which in turn increases the expression of Matrilin-2 (MATN2). MATN2 traps EGFR at the cell surface, enhancing its activation by ligands like EGF. By inhibiting LOX, this compound disrupts this cascade, leading to reduced EGFR surface retention and subsequent inhibition of downstream pro-survival pathways like PI3K/AKT.
References
- 1. Lysyl Oxidases: Orchestrators of Cellular Behavior and ECM Remodeling and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for the Detection of Phosphorylated EGFR Following CCT365623 Treatment via Western Blot
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, which initiates downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1]
CCT365623 is a pharmacological inhibitor of Lysyl oxidase (LOX).[2][3] LOX is an enzyme that remodels the tumor microenvironment by cross-linking the extracellular matrix.[2][3] Recent studies have shown that LOX regulates EGFR by trapping it at the cell surface, which facilitates its activation by EGF.[2][3] this compound disrupts this EGFR cell surface retention, thereby inhibiting EGFR signaling and delaying tumor growth.[2][3] This application note provides a detailed protocol for utilizing Western blotting to assess the effect of this compound on EGFR phosphorylation in cancer cell lines.
Data Presentation
The inhibitory activity of this compound on EGFR phosphorylation can be quantified by measuring the relative band intensities of phosphorylated EGFR (p-EGFR) and total EGFR in Western blot analysis. The expected outcome of treating EGFR-expressing cancer cells with this compound is a dose-dependent decrease in the levels of p-EGFR.
| Treatment Group | Concentration (µM) | Expected p-EGFR Level (Relative to Vehicle) | Expected Total EGFR Level (Relative to Vehicle) |
| Vehicle (DMSO) | 0 | 100% | 100% |
| This compound | 1 | Decreased | No significant change or slight decrease |
| This compound | 5 | Significantly Decreased | No significant change or slight decrease |
| This compound | 10 | Strongly Decreased | No significant change or slight decrease |
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of EGFR via Western blotting.
I. Materials and Reagents
-
Cell Lines: A suitable cancer cell line with detectable EGFR expression (e.g., A431, MDA-MB-231).
-
Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-p-EGFR (e.g., Tyr1068 or Tyr1173), Rabbit or Mouse anti-Total EGFR, and Mouse or Rabbit anti-β-actin or anti-GAPDH (Loading Control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Culture and Treatment
-
Cell Seeding: Plate the selected cancer cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.[1]
-
Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare the desired concentrations of this compound in a serum-free or low-serum medium. Aspirate the old medium from the cells and add the medium containing this compound. Incubate for the desired duration (e.g., 2, 6, 12, or 24 hours).
-
EGF Stimulation (Optional): To induce EGFR phosphorylation, you can stimulate the cells with a final concentration of 100 ng/mL of EGF for 15-30 minutes at 37°C before cell lysis.[4]
III. Cell Lysate Preparation
-
Lysis: After treatment, place the culture plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1][4]
IV. Protein Quantification and Sample Preparation
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[1]
V. Western Blotting
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.[1]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[1]
VI. Stripping and Re-probing
To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[1][4]
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the primary antibodies for total EGFR and the loading control.
VII. Data Analysis
-
Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software.
-
Normalize the p-EGFR and total EGFR band intensities to the loading control.
-
Calculate the ratio of normalized p-EGFR to normalized total EGFR for each sample to determine the relative phosphorylation level.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays Using CCT365623
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT365623 is an orally active and well-tolerated inhibitor of lysyl oxidase (LOX), a critical enzyme in the remodeling of the extracellular matrix.[1][2] LOX overexpression has been correlated with poor outcomes in various cancers.[1] this compound exerts its anti-tumor effects by disrupting the retention of the Epidermal Growth Factor Receptor (EGFR) on the cell surface, which in turn suppresses downstream signaling pathways, including AKT phosphorylation.[1] This mechanism ultimately leads to a delay in primary tumor growth and a reduction in metastatic burden, as demonstrated in preclinical mouse models of breast cancer.[3] These application notes provide a comprehensive guide for assessing the impact of this compound on cell viability using standard in vitro assays.
Mechanism of Action
This compound is a potent inhibitor of LOX with a reported IC50 of 0.89 μM for the enzyme.[1] The inhibition of LOX by this compound initiates a signaling cascade that leads to the suppression of tumor growth and metastasis.[1][3] Specifically, this compound treatment results in the disruption of EGFR cell surface retention, leading to reduced EGFR and AKT signaling.[1] This is accompanied by an increase in TGFβ1 signaling.[1] The downstream effects of this pathway modulation include decreased cancer cell proliferation and survival.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the known inhibitory concentrations of this compound. Note that specific IC50 values from cell viability assays across a broad range of cancer cell lines are not widely available in the public domain and would need to be determined experimentally.
| Target/Cell Line | Assay Type | IC50 / Concentration Range | Reference |
| Lysyl Oxidase (LOX) | Enzyme Activity Assay | 0.89 μM | [1] |
| MDA-MB-231 | Western Blot | 0-40 μM | [1] |
Experimental Protocols
Two common methods for assessing cell viability are the MTT and CellTiter-Glo® assays. The following are detailed protocols for utilizing this compound with these methods, using the MDA-MB-231 breast cancer cell line as an example.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 to 40 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the overnight culture medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates suitable for luminescence readings. Seeding density may need to be optimized (e.g., 1,000-5,000 cells/well).[4]
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Procedure:
-
After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Mandatory Visualization
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for cell viability assay.
References
Application Notes and Protocols: Immunofluorescence Staining for EGFR Localization Following CCT365623 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, and its aberrant signaling is a hallmark of various cancers. The localization of EGFR at the plasma membrane is critical for its activation and downstream signaling. CCT365623 is a pharmacological inhibitor of Lysyl Oxidase (LOX), an enzyme implicated in remodeling the tumor microenvironment.[1][2][3] Inhibition of LOX by this compound has been shown to disrupt the retention of EGFR at the cell surface, leading to its internalization.[1][2][3] This application note provides a detailed protocol for the immunofluorescence staining of EGFR to visualize and quantify its subcellular localization in response to this compound treatment.
Mechanism of Action: this compound and EGFR Localization
This compound is a small molecule inhibitor of Lysyl Oxidase (LOX).[1][2][3] LOX, through its enzymatic activity, regulates the expression of Matrilin-2 (MATN2), a protein that traps EGFR at the cell surface.[1] By inhibiting LOX, this compound initiates a signaling cascade that leads to a reduction in MATN2, subsequently decreasing the retention of EGFR at the plasma membrane and promoting its internalization.[1] This altered localization can impact EGFR signaling and downstream cellular responses. A simplified schematic of this pathway is presented below.
Quantitative Data Summary
The following table provides representative data illustrating the expected quantitative changes in EGFR localization following treatment with this compound. This data is based on the known mechanism of action leading to a reduction in cell surface EGFR and an increase in its intracellular accumulation. Actual results may vary depending on the cell line, experimental conditions, and concentration of this compound used.
| Treatment Group | Cell Surface EGFR (Mean Fluorescence Intensity ± SD) | Intracellular EGFR (Mean Fluorescence Intensity ± SD) | Cell Surface / Intracellular Ratio |
| Vehicle Control (DMSO) | 1500 ± 120 | 300 ± 45 | 5.0 |
| This compound (1 µM) | 800 ± 95 | 950 ± 110 | 0.84 |
| This compound (5 µM) | 450 ± 60 | 1300 ± 150 | 0.35 |
Experimental Protocols
This section details the key experimental protocols for immunofluorescence staining to differentiate between cell surface and internalized EGFR.
Experimental Workflow
The overall workflow for the immunofluorescence experiment is depicted in the following diagram.
Detailed Protocol: Differential Staining of Cell Surface and Intracellular EGFR
This protocol is designed to distinguish between EGFR localized on the cell surface and EGFR that has been internalized.
Materials:
-
Cancer cell line known to express EGFR (e.g., A431, MDA-MB-231)
-
Glass coverslips (sterile)
-
24-well tissue culture plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (for cell surface EGFR): Rabbit anti-EGFR (extracellular domain specific)
-
Primary Antibody (for total/intracellular EGFR): Mouse anti-EGFR (intracellular domain specific)
-
Secondary Antibody (for cell surface EGFR): Goat anti-Rabbit IgG, Alexa Fluor 488 (or other green fluorophore)
-
Secondary Antibody (for total/intracellular EGFR): Goat anti-Mouse IgG, Alexa Fluor 594 (or other red fluorophore)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1 µM, 5 µM). Include a vehicle-only control (DMSO).
-
Aspirate the medium from the wells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Staining of Cell Surface EGFR (Non-permeabilized cells):
-
Place the 24-well plate on ice to stop membrane trafficking.
-
Wash the cells twice with ice-cold PBS.
-
Dilute the primary antibody against the extracellular domain of EGFR in ice-cold Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
Dilute the corresponding fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in ice-cold Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 45 minutes at 4°C, protected from light.
-
Wash the cells three times with ice-cold PBS.
-
-
Fixation:
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.2% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining of Intracellular EGFR:
-
Incubate the cells in Blocking Buffer for 30 minutes at room temperature.
-
Dilute the primary antibody against the intracellular domain of EGFR in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the corresponding fluorescently labeled secondary antibody (e.g., Alexa Fluor 594) in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 45 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Acquire images for each channel (DAPI, cell surface EGFR, and intracellular EGFR) using consistent settings across all samples.
-
Data Analysis and Quantification
-
Image Acquisition: Capture multiple images from different fields for each experimental condition to ensure representative data.
-
Image Analysis Software: Use image analysis software such as ImageJ/Fiji or CellProfiler for quantification.
-
Cell Segmentation: Use the DAPI channel to identify and segment individual cells.
-
Fluorescence Intensity Measurement:
-
For each cell, measure the mean fluorescence intensity in the channel corresponding to cell surface EGFR.
-
For the same cell, measure the mean fluorescence intensity in the channel corresponding to intracellular EGFR.
-
-
Ratio Calculation: Calculate the ratio of cell surface to intracellular EGFR fluorescence for each cell.
-
Statistical Analysis: Perform statistical analysis on the quantified data from multiple cells and replicate experiments to determine the significance of the changes observed with this compound treatment.
Troubleshooting
-
Weak or No Signal:
-
Confirm EGFR expression in your cell line.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Check the filter sets and laser lines on the microscope to ensure they are appropriate for the chosen fluorophores.
-
-
High Background:
-
Ensure adequate blocking and washing steps.
-
Consider using a different blocking agent.
-
Triturate the secondary antibody concentration.
-
-
Non-specific Staining:
-
Include appropriate controls, such as secondary antibody-only and isotype controls.
-
Conclusion
This application note provides a comprehensive guide for investigating the effect of the LOX inhibitor this compound on EGFR localization using immunofluorescence. The detailed protocols for differential staining of cell surface and intracellular EGFR, coupled with a robust quantification strategy, will enable researchers to accurately assess the impact of this compound on EGFR trafficking. The provided diagrams and representative data offer a framework for experimental design and data interpretation in the study of novel cancer therapeutics targeting the tumor microenvironment and receptor tyrosine kinase signaling.
References
Application of CCT365623 in the Study of Collagen Cross-Linking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CCT365623 is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX), a critical enzyme in the extracellular matrix (ECM) remodeling process.[1][2][3][4][5] LOX catalyzes the covalent cross-linking of collagen and elastin, which is essential for the structural integrity of tissues.[1][2] Dysregulation of LOX activity and subsequent aberrant collagen cross-linking are implicated in various pathological conditions, including cancer progression, metastasis, and fibrosis.[6][7] this compound serves as a valuable chemical tool to investigate the role of LOX-mediated collagen cross-linking in these processes and holds therapeutic potential.[6][8]
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of lysyl oxidase.[1] LOX is a copper-dependent amine oxidase that catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[2] This process generates highly reactive aldehyde groups that spontaneously form covalent intra- and intermolecular cross-links, leading to the stabilization and maturation of collagen fibrils. By inhibiting LOX, this compound prevents the formation of these aldehydes, thereby blocking collagen cross-linking.
The inhibition of LOX by this compound has been shown to have downstream effects on cellular signaling pathways. Notably, it can disrupt the retention of the epidermal growth factor receptor (EGFR) on the cell surface, which in turn suppresses EGFR and AKT signaling.[4][8][9][10][11] This disruption is mediated through a pathway involving TGFβ1 signaling, the protease HTRA1, and the matrilin 2 (MATN2) protein.[8][10]
Quantitative Data
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (LOX) | 0.89 μM | Not specified | [10] |
| Inhibition in Biosensor System | ~5 μM | MDCK cells | [10] |
| In Vivo Efficacy (Oral) | 70 mg/kg/day | Mouse model of spontaneous breast cancer | [9][10] |
| Oral Bioavailability (F%) | 45% | Mouse | [9][10] |
| Plasma Half-life (T1/2 PO) | 0.6 h | Mouse | [9][10] |
Signaling Pathway of this compound Action
Caption: Signaling pathway affected by this compound.
Experimental Protocols
In Vitro LOX Activity Assay
This protocol is a general guide and can be adapted based on the specific LOX activity assay kit or method used.
Objective: To determine the inhibitory effect of this compound on LOX activity.
Materials:
-
Recombinant human LOX protein
-
This compound
-
LOX substrate (e.g., Amplex Red reagent, horseradish peroxidase, and a suitable amine substrate)
-
Assay buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant LOX protein to each well (except the no-enzyme control) and pre-incubate with this compound for a specified time (e.g., 20-60 minutes) at 37°C.[12]
-
Prepare the LOX substrate mixture according to the manufacturer's instructions.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).
-
Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration to determine the IC50 value.
Analysis of Collagen Content by Hydroxyproline Assay
Objective: To quantify the total collagen content in tissues or cell cultures treated with this compound.
Materials:
-
Tissue or cell samples
-
Concentrated HCl (10N) or NaOH (4N) and HCl (4N) for hydrolysis
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde solution)
-
Hydroxyproline standards
-
96-well clear, flat-bottom plate
-
Spectrophotometer
Procedure:
-
Sample Hydrolysis:
-
Acid Hydrolysis: Weigh 10-20 mg of tissue, add 100 µL of distilled water, mash the tissue, add 100 µL of 10N HCl, and incubate at 120°C for 24 hours.[13]
-
Alkaline Hydrolysis (Safer): Homogenize tissue in papain solution and digest. Add 4N NaOH and autoclave at 120°C for 15 minutes. Neutralize with 4N HCl.[8]
-
-
Standard Curve Preparation: Prepare a series of hydroxyproline standards of known concentrations.
-
Colorimetric Reaction:
-
Measurement: Cool the samples and read the absorbance at 550-565 nm using a spectrophotometer.[8][15]
-
Calculation: Determine the hydroxyproline concentration in the samples from the standard curve. Convert the amount of hydroxyproline to collagen content by assuming that hydroxyproline constitutes approximately 14% of the total collagen weight.[14]
Visualization of Collagen Fibers by Second Harmonic Generation (SHG) Microscopy
Objective: To qualitatively and quantitatively assess changes in collagen fiber organization and structure in tissues treated with this compound.
Materials:
-
Fresh or frozen tissue sections (unfixed and unstained)
-
Two-photon confocal microscope equipped for SHG imaging
Procedure:
-
Sample Preparation: Prepare thin sections (e.g., 10-20 µm) of the tissue of interest.
-
Imaging:
-
Mount the tissue section on a microscope slide.
-
Use a two-photon microscope with a tunable laser set to an appropriate wavelength for SHG (e.g., 800 nm).[2]
-
Collect the SHG signal in the forward or backward direction.
-
-
Image Analysis:
Western Blot Analysis of ECM and Signaling Proteins
Objective: To determine the effect of this compound on the expression and post-translational modification of key proteins involved in collagen metabolism and related signaling pathways.
Materials:
-
Cell lysates or tissue homogenates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against: LOX, Collagen I, p-EGFR (pY1068), total EGFR, p-AKT, total AKT, pSMAD2, MATN2.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare protein lysates from cells or tissues treated with this compound and controls.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach [mdpi.com]
- 2. Aged Breast Extracellular Matrix Drives Mammary Epithelial Cells to an Invasive and Cancer‐Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Natural Collagen Crosslinks Using Buffer and Ion-pairing Agent Free Solvents on Silica Hydride Column for Mass Spectrometry Detection [bio-protocol.org]
- 10. Immature and Mature Collagen Crosslinks Quantification Using High-Performance Liquid Chromatography and High-Resolution Mass Spectrometry in Orbitrap™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chondrex.com [chondrex.com]
- 14. researchgate.net [researchgate.net]
- 15. A simplified method for the analysis of hydroxyproline in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Collagen Fiber Structure using Second Harmonic Generation Imaging and 2D Discrete Fourier Transform Analysis: Application to the Human Optic Nerve Head - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of collagen fiber domain organization by Fourier second harmonic generation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT365623 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT365623 is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2). The LOX family of enzymes are copper-dependent amine oxidases that play a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Upregulation of LOX activity is associated with tumor progression, metastasis, and poor patient outcomes in various cancers, including breast cancer.[3] this compound exerts its anti-tumor effects by inhibiting LOX, which in turn disrupts the retention of Epidermal Growth Factor Receptor (EGFR) at the cell surface, thereby attenuating downstream signaling pathways that promote tumor growth and survival.[3] Preclinical studies have demonstrated the efficacy of this compound in reducing primary tumor growth and metastasis in mouse models of breast cancer.[3]
These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in xenograft tumor models, particularly with the triple-negative breast cancer cell line MDA-MB-231.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Cell Line/Model System | Reference |
| IC₅₀ (LOX) | 0.89 µM | In vitro enzyme assay | --INVALID-LINK-- |
| In Vivo Efficacy | Significant delay in primary tumor development and suppression of metastatic lung burden | Spontaneous breast cancer mouse model | --INVALID-LINK-- |
| Effective Oral Dose | 70 mg/kg, daily | Spontaneous breast cancer mouse model | --INVALID-LINK-- |
| Pharmacokinetics | T₁/₂ PO: 0.6 h; F% (oral bioavailability): 45% | Mouse | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for a xenograft study.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a this compound xenograft study.
Experimental Protocols
MDA-MB-231 Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Orthotopic Xenograft Implantation
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Preparation:
-
Harvest MDA-MB-231 cells using trypsin-EDTA and wash with sterile, serum-free DMEM.
-
Resuspend cells in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5 x 10⁶ cells per 50 µL. Keep on ice.
-
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision to expose the fourth inguinal mammary fat pad.
-
Slowly inject 50 µL of the cell suspension into the mammary fat pad.
-
Suture the incision.
-
Monitor the mice for post-operative recovery.
-
This compound Formulation and Administration
-
Formulation (for a 70 mg/kg dose at 10 mL/kg volume):
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Dissolve this compound in the vehicle to a final concentration of 7 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
-
-
Administration:
-
Administer the formulation or vehicle control to the mice via oral gavage once daily.
-
The volume of administration should be calculated based on the individual mouse's body weight (10 mL/kg).
-
Tumor Growth Monitoring and Endpoint
-
Tumor Measurement:
-
Begin tumor measurements when tumors become palpable (approximately 7-10 days post-implantation).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration).
-
At the endpoint, collect tumors, lungs, and other relevant organs for downstream analysis (e.g., immunohistochemistry for LOX, EGFR, and proliferation markers, or Western blotting).
-
These protocols provide a framework for conducting preclinical studies with this compound in a xenograft model of triple-negative breast cancer. Adjustments may be necessary based on specific experimental goals and institutional guidelines.
References
Application Note: Protocol for Assessing the Stability of CCT365623 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction CCT365623 is a small molecule inhibitor of Lysyl Oxidase (LOX), an enzyme involved in remodeling the tumor microenvironment by cross-linking the extracellular matrix.[1][2] LOX overexpression is associated with poor outcomes in cancer.[2][3] The mechanism of this compound involves the disruption of Epidermal Growth Factor Receptor (EGFR) retention at the cell surface, which subsequently delays tumor growth and metastasis.[1][2] Specifically, LOX regulates EGFR by suppressing TGFβ1 signaling, which increases the expression of Matrilin2 (MATN2), a protein that traps EGFR at the cell surface to facilitate its activation.[2] Given that the potency and efficacy of a compound in cell-based assays are highly dependent on its concentration over the course of the experiment, assessing the stability of this compound in cell culture media is a critical step for the accurate interpretation of experimental results.[4] Factors such as the inherent chemical stability in aqueous solutions, interactions with media components, pH, and binding to serum proteins or labware can all influence the effective concentration of the compound.[5][6]
This application note provides a detailed protocol for assessing the stability of this compound in standard cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway of this compound Action
Caption: this compound inhibits LOX, disrupting EGFR surface retention and tumor progression.
Experimental Protocol
This protocol outlines a general procedure to determine the stability of this compound in cell culture media over 48 hours. The primary analytical method used is LC-MS for its high sensitivity and selectivity.[7]
Materials and Reagents
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This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium (e.g., DMEM or RPMI-1640)
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Fetal Bovine Serum (FBS)
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Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade, with 0.1% Formic Acid
-
Water, LC-MS grade, with 0.1% Formic Acid
-
Internal Standard (IS), e.g., a stable, structurally similar compound
-
Sterile, low-protein-binding microcentrifuge tubes and 24-well plates[5]
-
Calibrated pipettes and sterile, low-protein-binding tips
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
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LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)[8]
Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability in cell culture media.
Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles.[4]
-
Store aliquots at -20°C or -80°C, protected from light.[4]
2. Preparation of Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare the working solutions by diluting the stock solution to a final concentration of 10 µM in the desired media.[5] Prepare separate solutions for each condition to be tested (e.g., DMEM + 10% FBS and DMEM without FBS).
-
Note: The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.
3. Experimental Setup and Incubation:
-
To triplicate wells of a 24-well low-protein-binding plate, add 1 mL of the 10 µM this compound working solution for each condition.[5]
-
Immediately collect the aliquot for the 0-hour time point (see Step 4).
-
Place the plate in a humidified incubator at 37°C with 5% CO₂.
4. Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect a 100 µL aliquot from each replicate well.
-
Place the aliquot into a fresh, labeled low-protein-binding microcentrifuge tube.
5. Sample Processing and Extraction:
-
To each 100 µL aliquot, add 300 µL of cold acetonitrile (ACN) containing a fixed concentration of the internal standard (e.g., 100 nM). The cold ACN serves to stop chemical degradation and precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new set of tubes or an HPLC vial for analysis.
6. LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method. A typical reverse-phase method is described below.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for the specific mass transitions of this compound and the internal standard.[5]
7. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at T=x / Average Peak Area Ratio at T=0) * 100
-
Plot the % Remaining versus time to visualize the degradation kinetics. The half-life (t₁/₂) can be calculated from this data.
Data Presentation
The quantitative results should be summarized in a table for clear comparison. The data below is for illustrative purposes only.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time Point (Hours) | % Remaining in DMEM (mean ± SD, n=3) | % Remaining in DMEM + 10% FBS (mean ± SD, n=3) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 98.1 ± 3.0 | 99.2 ± 2.8 |
| 8 | 91.5 ± 4.1 | 96.5 ± 3.5 |
| 24 | 75.3 ± 5.5 | 88.1 ± 4.2 |
| 48 | 58.9 ± 6.2 | 79.4 ± 4.9 |
Troubleshooting
-
Rapid Degradation: If the compound degrades quickly even at early time points, test its stability in a simpler buffer like PBS at 37°C to assess its inherent aqueous stability.[5] Some media components, like certain amino acids, can react with the compound.[5][9]
-
High Variability: Inconsistent results between replicates can stem from imprecise sample handling or issues with the analytical method.[5] Ensure accurate timing for sample collection and validate the LC-MS method for linearity and precision.[5]
-
Compound Disappearance without Degradants: If the compound concentration decreases but no degradation products are detected, it may be binding to the plastic surfaces of plates or tips.[5][6] Using low-protein-binding labware can mitigate this issue.[5]
References
- 1. medkoo.com [medkoo.com]
- 2. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciex.com [sciex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting CCT365623 precipitation in aqueous solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the lysyl oxidase (LOX) inhibitor CCT365623. The following information addresses common issues related to its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added my DMSO stock to my aqueous buffer or cell culture medium. Why did this happen and how can I prevent it?
A1: This is a common challenge with hydrophobic small molecules like this compound. When a concentrated DMSO stock is introduced into an aqueous environment, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.[1][2][3]
To prevent this, follow these recommendations:
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Intermediate Dilution: Avoid adding your concentrated DMSO stock directly to the aqueous medium. Instead, perform one or more intermediate dilution steps in DMSO to lower the concentration before the final dilution into your aqueous solution.[4][5]
-
Gradual Addition and Mixing: Add the this compound stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing or swirling.[6] This rapid and thorough mixing prevents localized high concentrations that can lead to precipitation.
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Lower Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but for sensitive cells, it is advisable to stay at or below 0.1%.[4][6] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[7][8] this compound is soluble in DMSO at high concentrations (e.g., 250 mg/mL with ultrasonic assistance).[9]
For storage:
-
Powder: Store at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks), kept dry and dark.[7]
-
Stock Solution in DMSO: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[10]
Q3: I'm still seeing precipitation in my cell culture medium even after following the recommended dilution procedure. What else could be causing this?
A3: If precipitation persists, consider these other factors:
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Cell Culture Medium Components: High concentrations of salts or proteins in the medium can affect the solubility of this compound.[11] If possible, try reducing the serum concentration or preparing the medium fresh before each experiment.
-
pH of the Medium: The pH of your buffer or medium can influence the solubility of the compound. Ensure your medium is properly buffered.[11]
-
Temperature: Temperature fluctuations can impact solubility. Always use pre-warmed (typically 37°C) medium for your dilutions for cell-based assays.[6][11]
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Evaporation: Water loss from your culture plates can increase the concentration of all components, potentially leading to precipitation. Ensure proper humidification in your incubator.[11]
Q4: Can I prepare a working solution of this compound in an aqueous buffer and store it?
A4: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment.[10] Small molecules can have limited stability in aqueous solutions, and storing them can lead to degradation or precipitation over time.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (LOX) | 0.89 µM | [10] |
| Solubility in DMSO | ≥ 250 mg/mL (with ultrasonic) | [9] |
| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C | [7] |
| Storage (DMSO Stock) | 1 month at -20°C; 6 months at -80°C | [10] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [10] |
Experimental Protocols
Protocol for Preparing a 10 µM Working Solution of this compound for Cell Culture
This protocol is designed to minimize precipitation when preparing a working solution from a 10 mM DMSO stock.
Materials:
-
10 mM this compound in DMSO (stock solution)
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Anhydrous DMSO
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Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare an Intermediate Dilution:
-
In a sterile microcentrifuge tube, prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM this compound stock solution with 90 µL of anhydrous DMSO. Mix well by gentle vortexing.
-
-
Prepare a Second Intermediate Dilution:
-
In a new sterile microcentrifuge tube, prepare a 100 µM intermediate stock by diluting 10 µL of the 1 mM intermediate stock with 90 µL of pre-warmed complete cell culture medium. Mix immediately and thoroughly.
-
-
Prepare the Final Working Solution:
-
Add 100 µL of the 100 µM intermediate stock to 900 µL of pre-warmed complete cell culture medium to achieve the final 10 µM concentration.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. aobious.com [aobious.com]
- 9. This compound hydrochloride - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
How to optimize CCT365623 incubation time for maximum effect
Welcome to the technical support center for CCT365623. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, a potent and selective inhibitor of lysyl oxidase (LOX).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active inhibitor of lysyl oxidase (LOX) with an IC50 of 0.89 μM.[1] LOX is an enzyme that remodels the tumor microenvironment by cross-linking the extracellular matrix.[2][3] this compound disrupts the retention of Epidermal Growth Factor Receptor (EGFR) on the cell surface, which in turn suppresses the phosphorylation of EGFR and AKT, key proteins in cancer cell growth and survival signaling pathways.[2][4] The mechanism involves the suppression of TGFβ1 signaling, which leads to an increase in the activity of the secreted protease HTRA1. HTRA1 then reduces the expression of Matrilin2 (MATN2), a protein that traps EGFR at the cell surface, making it available for activation.[2][3]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental endpoint. Based on published data in MDA-MB-231 cells, a concentration range of 0-40 μM with an incubation time of 24 hours has been shown to be effective in reducing the levels of surface EGFR, phosphorylated EGFR (pY1068), phosphorylated AKT, and MATN2, while increasing the levels of phosphorylated SMAD2.[1] However, for your specific cell line and assay, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Always refer to the manufacturer's datasheet for specific storage recommendations.
Q4: What are the expected outcomes of this compound treatment in a relevant cancer cell line?
A4: Treatment of cancer cells that are dependent on EGFR signaling with this compound is expected to lead to a decrease in cell surface EGFR, reduced phosphorylation of EGFR and its downstream effector AKT, and consequently, an inhibition of cell proliferation and tumor growth.[2][4][5] In vivo studies have shown that this compound can delay the growth of primary and metastatic tumors.[2][3][5]
Troubleshooting Guides
Issue 1: No significant effect of this compound is observed at the tested concentrations and time points.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The selected incubation time may be too short for this compound to exert its effect. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration for your specific endpoint. |
| Inappropriate Concentration | The concentration of this compound may be too low to be effective in your cell line. Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value. |
| Cell Line Resistance | The target cell line may not be dependent on the LOX-EGFR signaling axis for its growth and survival. Verify the expression levels of LOX, EGFR, and MATN2 in your cell line. Consider using a positive control cell line known to be sensitive to LOX inhibition. |
| Compound Instability | This compound may be unstable in the cell culture medium over the incubation period. Prepare fresh working solutions for each experiment and minimize exposure to light and repeated freeze-thaw cycles. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to variable results. Ensure a homogeneous cell suspension before seeding and use a consistent seeding density. |
| Edge Effects | Wells on the perimeter of the microplate may experience different environmental conditions, affecting cell growth. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Pipetting Errors | Inaccurate pipetting of this compound or other reagents can introduce significant variability. Ensure pipettes are properly calibrated and use consistent pipetting techniques. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT)
This protocol provides a framework for a time-course experiment to determine the optimal incubation time for this compound.
Materials:
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This compound
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Target cancer cell line (e.g., MDA-MB-231)
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours). Use a separate plate for each time point.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
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Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time will be the point at which a significant and reproducible effect is observed.
Protocol 2: Western Blot Analysis of EGFR and AKT Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
This compound
-
Target cancer cell line
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Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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SDS-PAGE equipment and reagents
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Western blot transfer system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the optimized incubation time determined previously.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
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SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits LOX, leading to reduced EGFR signaling and cell proliferation.
References
Addressing inconsistent results with CCT365623 in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals using the lysyl oxidase (LOX) inhibitor, CCT365623, in vitro. This compound is an orally active LOX inhibitor that suppresses EGFR (pY1068) and AKT phosphorylation driven by EGF.[1][2] It functions by disrupting the retention of EGFR on the cell surface, which can impede the growth of primary and metastatic tumor cells.[3][4] This guide addresses potential inconsistencies in experimental results and offers troubleshooting solutions.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent results when using this compound can arise from various factors, from procedural inconsistencies to biological variability. This section provides a structured approach to identifying and resolving these issues.
Summary of Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.89 µM | Not specified | [2] |
| Effective Concentration | 5 µM | Biosensor System | [2] |
| In Vivo Oral Dose | 70 mg/kg | Mouse model of spontaneous breast cancer | [2] |
| Oral Bioavailability (F%) | 45% | Mouse | [2] |
| Half-life (T1/2PO) | 0.6 h | Mouse | [2] |
Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | Compound Precipitation: this compound may not be fully solubilized at the working concentration. | - Visually inspect media for precipitation after adding the compound.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in media.- Consider using a lower concentration range. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells. | - Ensure thorough cell suspension mixing before and during seeding.- Use a calibrated multichannel pipette and visually inspect plates after seeding. | |
| Edge Effects: Evaporation from wells on the plate perimeter. | - Avoid using the outer wells of the plate for experimental conditions.- Fill outer wells with sterile PBS or media to maintain humidity. | |
| Lower than expected potency (higher IC50). | High Serum Concentration: Serum proteins can bind to the compound, reducing its effective concentration. | - Reduce the serum concentration in your cell culture media during the treatment period (e.g., to 1-5%). Ensure cells can tolerate the lower serum level. |
| Cell Line Insensitivity: The chosen cell line may not be dependent on the LOX/EGFR signaling pathway. | - Profile your cell line for LOX expression and EGFR dependency.- Select a cell line known to be sensitive to LOX inhibition (e.g., MDA-MB-231).[2] | |
| Incorrect Assay Endpoint: The chosen time point may be too early to observe a significant effect on cell viability. | - Perform a time-course experiment to determine the optimal treatment duration. | |
| Inconsistent effects on downstream signaling (e.g., pEGFR, pAKT). | Suboptimal Stimulation: If assessing inhibition of EGF-mediated signaling, the timing and concentration of EGF stimulation are critical. | - Optimize EGF stimulation time and concentration to achieve a robust and reproducible phosphorylation signal in your control wells. |
| Rapid Phosphatase Activity: Phosphatase activity can quickly dephosphorylate target proteins after cell lysis. | - Use fresh phosphatase inhibitor cocktails in your lysis buffer.- Keep samples on ice at all times and process them quickly. | |
| Incorrect Antibody or Detection Method: Issues with primary or secondary antibodies, or with the detection substrate. | - Validate antibodies using positive and negative controls.- Titrate antibody concentrations to optimize the signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of lysyl oxidase (LOX).[3] LOX is an enzyme that remodels the tumor microenvironment by cross-linking the extracellular matrix.[4] Specifically, this compound disrupts the retention of the Epidermal Growth Factor Receptor (EGFR) on the cell surface.[3][4] This leads to a reduction in EGFR signaling, including decreased phosphorylation of EGFR (at tyrosine 1068) and its downstream effector, AKT.[1][2]
Q2: How should I prepare and store this compound?
A2: For short-term storage (days to weeks), this compound can be stored at 4°C. For long-term storage (months), it is recommended to store it at -20°C.[3] Prepare concentrated stock solutions in a suitable solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles.
Q3: Which cell lines are most suitable for in vitro studies with this compound?
A3: Cell lines with high expression of LOX and dependence on EGFR signaling are ideal. MDA-MB-231 is a commonly used cell line in which this compound has been shown to decrease levels of pY1068 EGFR, pAKT, and MATN2.[2] It is advisable to characterize your cell line of choice for the expression of these key proteins.
Q4: What are the key downstream signaling readouts to measure the effect of this compound?
A4: The primary readouts should focus on the LOX/EGFR pathway. Key proteins to assess via methods like Western blotting include:
-
pEGFR (Y1068): A direct target of the pathway disruption.[1][2]
-
Total EGFR: To assess changes in overall receptor levels.
-
pAKT: A critical downstream effector of EGFR signaling.[1][2]
-
Total AKT: As a loading control for pAKT.
-
MATN2: A protein whose expression is increased by LOX activity.[2][4]
Experimental Protocols
General Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time. If studying EGF-mediated signaling, serum-starve the cells before a brief stimulation with EGF.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein or a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits LOX, leading to reduced EGFR surface retention and downstream signaling.
References
- 1. This compound, an Orally Active LOX Inhibitor, Supresses EGFR (pY1068) and AKT Phosphorylation | MedChemExpress [medchemexpress.eu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medkoo.com [medkoo.com]
- 4. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of CCT365623 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CCT365623 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened bottle or a properly stored anhydrous grade to prevent water absorption, which can lead to compound precipitation.[4]
Q2: What are the recommended storage conditions and stability for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][4]
Q3: What is the solubility of this compound in DMSO?
A3: this compound is soluble in DMSO at a concentration of 250 mg/mL with the aid of ultrasonication.[1][3]
Q4: How should solid this compound be stored?
A4: Solid this compound should be stored at 4°C, sealed from moisture.[1] For long-term storage of the solid compound, -20°C is recommended for periods of months to years.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon thawing. | 1. Absorption of water by DMSO. 2. Exceeded solubility limit. 3. Improper storage temperature. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve. 2. Ensure the use of anhydrous DMSO. 3. Confirm that the stock concentration does not exceed the solubility limit. 4. Always store aliquots at -80°C for long-term stability. |
| Incomplete dissolution of solid this compound in DMSO. | 1. Insufficient vortexing or sonication. 2. Compound has not fully equilibrated to room temperature. | 1. Continue to vortex or sonicate the solution. Gentle warming to 37°C can aid dissolution. 2. Allow the vial of solid compound to equilibrate to room temperature for at least 60 minutes before opening and adding solvent. |
| Color change observed in the stock solution over time. | 1. Degradation of the compound. 2. Contamination of the stock solution. | 1. Discard the solution and prepare a fresh stock. 2. Ensure proper sterile technique when handling the solution. |
| Inconsistent or unexpected experimental results. | 1. Incorrect stock solution concentration. 2. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 3. Cellular resistance or other biological variables. | 1. Verify the calculations and preparation of the stock solution. 2. Prepare a fresh stock solution from solid compound and use single-use aliquots. 3. Review experimental design and consider potential biological factors. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (Molecular Weight: 443.99 g/mol for hydrochloride salt)[1][3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For 1 mL of a 10 mM stock solution, you will need 4.44 mg of this compound hydrochloride.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath until the compound is completely dissolved.[1][3]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Visualizations
Caption: Workflow for Preparing and Storing this compound Stock Solutions.
Caption: this compound Signaling Pathway Inhibition.
References
Improving the reproducibility of experiments involving CCT365623
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with the lysyl oxidase (LOX) inhibitor, CCT365623.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active inhibitor of lysyl oxidase (LOX).[1][2] It disrupts the retention of Epidermal Growth Factor Receptor (EGFR) on the cell surface, which in turn suppresses the phosphorylation of EGFR and AKT.[1] This is achieved by activating the TGFβ1 signaling pathway through the secreted protease HTRA1, leading to a decrease in the expression of Matrilin2 (MATN2), a protein that traps EGFR at the cell surface.[1][3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[3] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO.[3][6] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Q4: What is the recommended in vitro concentration range for this compound?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. However, a concentration of approximately 5 µM has been shown to effectively inhibit LOX and decrease the protein levels of pY1068 EGFR, pAKT, and MATN2.[1] A concentration-dependent decrease in surface EGFR protein levels has been observed in the range of 0-40 µM.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of LOX activity | Improper storage of this compound: Compound may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles. | Ensure this compound is stored as recommended (-20°C or -80°C for long-term storage) and aliquoted to minimize freeze-thaw cycles.[1][3] |
| Incorrect concentration: The concentration of this compound may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. A starting point could be in the range of 1-10 µM.[1] | |
| Cell line insensitivity: The cell line being used may not be dependent on the LOX-EGFR signaling axis. | Confirm that your cell line expresses LOX and that its growth is dependent on EGFR signaling. | |
| Precipitation of this compound in cell culture medium | Low solubility in aqueous solutions: this compound is soluble in DMSO, but may precipitate when diluted in aqueous media. | Prepare a high-concentration stock solution in DMSO. When preparing the working solution, add the stock solution to the pre-warmed cell culture medium dropwise while vortexing to ensure rapid and even dispersion. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Unexpected or off-target effects observed | Non-specific binding: Like many small molecule inhibitors, this compound may have off-target effects at higher concentrations. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Include appropriate controls, such as a vehicle-only control and potentially a structurally related but inactive compound, if available. |
| Difficulty reproducing in vivo efficacy | Poor oral bioavailability or pharmacokinetics: Issues with the formulation or administration route can affect the drug's exposure. | For oral gavage, ensure the formulation is a clear solution. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare the working solution fresh on the day of use.[1] |
| Inappropriate animal model: The chosen animal model may not accurately recapitulate the human disease state or the role of the LOX-EGFR pathway. | Use a well-validated animal model, such as the spontaneous breast cancer mouse model where this compound has shown efficacy.[1][7] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for LOX | 0.89 µM | [1] |
| Effective in vitro concentration | ~5 µM (to decrease pY1068 EGFR, pAKT, MATN2) | [1] |
| In vivo dosage (mouse model) | 70 mg/kg, oral gavage daily | [1] |
| Oral Bioavailability (F%) in mice | 45% | [1] |
| Half-life (T1/2) in mice (oral) | 0.6 hours | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR and AKT Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2-4 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound hydrochloride - Immunomart [immunomart.com]
- 7. icr.ac.uk [icr.ac.uk]
Identifying and resolving issues with CCT365623 solubility
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with the lysyl oxidase (LOX) inhibitor, CCT365623.
Troubleshooting Guide: Solubility Issues
This section addresses common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound has very low aqueous solubility and is not intended for direct dissolution in aqueous buffers. The recommended solvent for creating a primary stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] Multiple suppliers confirm its high solubility in this solvent. For the hydrochloride salt form, a solubility of up to 250 mg/mL in DMSO has been reported with the use of sonication.[4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in a concentrated organic solvent is introduced into an aqueous environment where it is less soluble. Here are several steps to resolve this:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and can cause the compound to precipitate.[5]
-
Use Serial Dilutions: Instead of diluting the high-concentration DMSO stock directly into your final volume of media, perform one or more intermediate dilution steps. For example, dilute the stock into a smaller volume of media first, mix thoroughly, and then add this to the final volume.
-
Warm the Medium: Gently warming the cell culture medium or buffer to 37°C in a water bath before adding the inhibitor can help improve solubility.[5][6] However, avoid overheating, which could degrade the compound.
-
Increase Mixing: After adding the compound to your medium, ensure rapid and thorough mixing by vortexing or repeated pipetting to prevent localized high concentrations that can initiate precipitation.
Q3: Can I use sonication or heating to dissolve my this compound?
A3: Yes, both methods can be effective but should be used with caution.
-
Sonication: Using an ultrasonic bath is a recommended method to aid the dissolution of this compound in DMSO, especially when preparing high-concentration stock solutions.[4][5]
-
Gentle Warming: As mentioned, warming the solution to 37°C can facilitate dissolution.[6] It is critical to only warm the solution briefly and monitor it to prevent potential degradation of the compound.
Q4: My inhibitor seems to be coming out of solution during my long-term cell culture experiment. What can I do?
A4: If precipitation occurs over time, it suggests the compound's solubility limit in the culture medium is being exceeded.
-
Lower the Working Concentration: The most effective solution is to perform a dose-response experiment to determine if a lower, non-precipitating concentration still achieves the desired biological effect. This compound has been shown to be active at concentrations around 5 μM in cell-based assays.[7]
-
Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, affecting their solubility and bioavailability. You may need to test how different serum concentrations impact the solubility of this compound in your specific medium.[6]
Experimental Protocols & Data
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 407.5 g/mol ).[1]
-
Calculate Required Mass:
-
For 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 407.5 g/mol * (1000 mg / 1 g) = 4.075 mg
-
-
Weighing:
-
Carefully weigh out 4.075 mg of this compound powder in a microcentrifuge tube.
-
-
Dissolution:
-
Verification and Storage:
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Ensure vials are sealed tightly to protect from moisture.[7]
-
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility | Method |
| This compound (Free Base) | DMSO | Soluble | N/A |
| This compound (HCl Salt) | DMSO | 250 mg/mL | Ultrasonic |
Visual Guides
Caption: Troubleshooting workflow for resolving this compound precipitation issues.
Caption: this compound inhibits LOX, impacting EGFR signaling and tumor progression.[2][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of lysyl oxidase (LOX).[7][8] LOX is an enzyme that remodels the tumor microenvironment. By inhibiting LOX, this compound disrupts the retention of the Epidermal Growth Factor Receptor (EGFR) on the cell surface, which in turn suppresses EGFR signaling pathways that drive tumor progression and metastasis.[2][7]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of the this compound free base is approximately 407.5 g/mol .[1] Always refer to the batch-specific information on your product's datasheet for the precise molecular weight.
Q3: How should I store the this compound powder and my stock solutions?
A3:
-
Powder: The solid compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable.[1][2]
-
Stock Solutions: DMSO stock solutions are stable for up to 1 month at -20°C or up to 6 months at -80°C.[7] It is highly recommended to prepare single-use aliquots to avoid degradation from multiple freeze-thaw cycles.
Q4: What is the difference between this compound and this compound hydrochloride?
A4: this compound is the free base form of the compound. This compound hydrochloride is the salt form, where the base compound is reacted with hydrochloric acid. Salt forms are often created to improve properties like solubility and stability. While both are soluble in DMSO, the hydrochloride salt has a specific reported solubility of 250 mg/mL in DMSO.[4] For experimental purposes, they target the same protein, but you must use the correct molecular weight for your calculations.
Q5: At what concentrations is this compound typically used in experiments?
A5: The effective concentration can vary by cell line and assay type. In published cell-based assays, concentrations ranging from 5 μM to 40 μM have been used.[7] For in vivo studies in mouse models, a dosage of 70 mg/kg via oral gavage has been reported.[7] It is always best to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
References
- 1. Buy this compound | 2126134-01-6 | >98% [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. aobious.com [aobious.com]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Best practices for handling and disposal of CCT365623
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, disposal, and use of CCT365623.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of lysyl oxidase (LOX).[1][2] Its primary mechanism of action is the inhibition of LOX, an enzyme that remodels the tumor microenvironment by cross-linking collagen and elastin.[3] By inhibiting LOX, this compound disrupts the retention of the Epidermal Growth Factor Receptor (EGFR) on the cell surface, which in turn suppresses downstream signaling pathways, such as AKT phosphorylation, that are driven by EGF.[1][4] This ultimately hinders tumor progression and metastasis.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to several years, protected from light and moisture.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[3]
Q3: My this compound is not dissolving properly in my aqueous experimental buffer. What should I do?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors. First, ensure you have prepared a concentrated stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically less than 0.5%) to prevent precipitation and solvent-induced cellular toxicity. If solubility issues persist, you can try gentle warming or sonication. For in vivo preparations, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[1]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors. One common cause is the degradation of the compound due to improper storage or handling, such as repeated freeze-thaw cycles.[1] Always use freshly prepared dilutions from a properly stored stock solution. Variations in cell culture conditions, such as cell passage number or confluency, can also significantly affect the cellular response. Ensure your experimental conditions are standardized across all replicates and batches.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Compound degradation | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect concentration | Verify calculations and ensure accurate pipetting. Use calibrated pipettes. | |
| High Background in Western Blot | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration. | |
| No Signal in LOX Activity Assay | Inactive enzyme | Ensure the recombinant LOX enzyme is active and has been stored correctly. |
| Incorrect buffer conditions | Verify the pH and composition of the assay buffer are optimal for LOX activity. | |
| Cell Death in Control Group | Solvent toxicity | Ensure the final concentration of DMSO or other organic solvents is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
Handling and Disposal
Safe Handling:
This compound is a potent small molecule inhibitor and should be handled with care. The following personal protective equipment (PPE) is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Lab Coat: A clean lab coat should be worn to protect personal clothing.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.
All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of any dust or aerosols.
Spill Response:
In the event of a spill, follow these procedures:
-
Alert others: Inform colleagues in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Containment: For liquid spills, absorb the material with absorbent pads. For solid spills, gently cover with a wetted paper towel to avoid raising dust.
-
Cleaning: Clean the spill area thoroughly with a detergent solution, followed by a water rinse.
-
Disposal: All contaminated materials (absorbent pads, paper towels, gloves, etc.) must be disposed of as hazardous chemical waste.
Disposal:
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, tubes, gloves) should be collected in a designated, labeled hazardous waste container for solids.
-
Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container for liquids. Do not pour down the drain.
Experimental Protocols
Protocol 1: In Vitro Western Blot for Phospho-EGFR Inhibition
This protocol describes how to assess the effect of this compound on EGFR phosphorylation in a cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human EGF
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 2-6 hours. Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a digital imager.
-
Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: In Vitro LOX Activity Assay (Fluorometric)
This protocol outlines a method to measure the inhibitory effect of this compound on lysyl oxidase activity.
Materials:
-
Recombinant human LOX enzyme
-
LOX activity assay kit (containing LOX substrate, horseradish peroxidase (HRP), and a fluorescent probe like Amplex Red)
-
Assay buffer
-
This compound stock solution (10 mM in DMSO)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare a LOX working solution by diluting the LOX substrate, HRP, and fluorescent probe in the assay buffer according to the kit manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0 to 50 µM).
-
Assay Reaction: In a 96-well plate, add the recombinant LOX enzyme to each well. Add the different dilutions of this compound to the respective wells. Include a no-inhibitor control and a no-enzyme blank control.
-
Initiate Reaction: Add the LOX working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) using a fluorescence microplate reader.
-
Data Analysis: Subtract the blank reading from all measurements. Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
References
Validation & Comparative
CCT365623 vs. BAPN: A Comparative Guide for Cancer Researchers
In the landscape of cancer research, the inhibition of lysyl oxidase (LOX) and LOX-like (LOXL) enzymes has emerged as a promising therapeutic strategy to counteract tumor progression and metastasis. Among the pharmacological agents targeting this family of enzymes, the orally active aminomethylenethiophene-based inhibitor CCT365623 and the well-established, irreversible inhibitor β-aminopropionitrile (BAPN) are of significant interest. This guide provides a comprehensive, data-supported comparison of these two inhibitors to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action and Preclinical Efficacy
Both this compound and BAPN function by inhibiting the enzymatic activity of the LOX family, which are copper-dependent amine oxidases responsible for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] By doing so, they disrupt the structural integrity of the tumor microenvironment, a critical factor in cancer cell invasion and metastasis.[1]
This compound is a potent, orally active small molecule inhibitor of lysyl oxidase (LOX) with a reported half-maximal inhibitory concentration (IC50) of 0.89 μM.[2][3][4] Beyond its impact on the ECM, this compound has been shown to disrupt Epidermal Growth Factor Receptor (EGFR) cell surface retention.[5][6] This novel mechanism involves the suppression of TGFβ1 signaling, leading to an increase in the secreted protease HTRA1.[6] Elevated HTRA1, in turn, reduces the expression of Matrilin2 (MATN2), an EGF-like domain-containing protein that traps EGFR at the cell surface, thereby sensitizing the receptor to activation by EGF.[6] By inhibiting LOX, this compound effectively downregulates MATN2, leading to reduced EGFR plasma membrane localization and subsequent attenuation of downstream signaling pathways that drive tumor growth and metastasis.[6][7] In preclinical mouse models of breast cancer, orally administered this compound has demonstrated significant efficacy in delaying primary tumor growth and suppressing metastatic lung burden.[2][8]
β-aminopropionitrile (BAPN) is a potent, irreversible, and non-specific inhibitor of LOX family enzymes.[9][10] It has been extensively used as a research tool to elucidate the role of LOX in various pathological processes, including cancer.[11] BAPN has demonstrated anti-cancer properties in a range of in vitro and in vivo models.[9] For instance, it has been shown to block hypoxia-induced invasion and migration of cervical cancer cells and inhibit the expression and activity of matrix metalloproteinases 2 and 9 in gastric cancer cells.[9] In breast cancer models, BAPN has been found to reduce tumor formation and volume, as well as diminish the frequency of metastases.[9][12] It is important to note that while effective, BAPN's utility in clinical development is limited by its lack of suitable sites for chemical modification.[11]
Quantitative Data Summary
The following table provides a summary of the key quantitative data for this compound and BAPN, facilitating a direct comparison of their biochemical and preclinical properties.
| Parameter | This compound | BAPN |
| Target | Lysyl Oxidase (LOX) | Pan-Lysyl Oxidase (LOX) family (non-specific) |
| Mechanism | Reversible, ATP-competitive | Irreversible |
| IC50 (LOX) | 0.89 µM[2][3][4] | ~10 µM |
| Oral Bioavailability | Yes (F% = 45% in mice)[2] | Yes |
| In Vivo Efficacy | Delays primary tumor growth and suppresses metastasis in breast cancer models[2][8] | Reduces tumor formation, volume, and metastasis in breast cancer models[9][12] |
| Key Signaling Impact | Disrupts EGFR cell surface retention via TGFβ1/HTRA1/MATN2 axis[6] | Downregulates MMP2/9 expression[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of this compound and BAPN.
Western Blot Analysis of EGFR Signaling
This protocol is designed to assess the effect of LOX inhibitors on the phosphorylation status of EGFR and its downstream effectors.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MDA-MB-231) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or BAPN for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
For stimulation experiments, starve cells in serum-free medium before treating with the inhibitor, followed by stimulation with EGF.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and then to the loading control.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of LOX inhibitors.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
All animal procedures should be conducted in accordance with institutional guidelines and regulations.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
-
Drug Administration:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule.
-
Administer BAPN in the drinking water or via intraperitoneal injection.
-
The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
For metastasis studies, harvest relevant organs (e.g., lungs) for histological analysis or bioluminescence imaging if using luciferase-tagged cells.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.
-
Visualizing the Molecular Landscape
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and methodologies involved.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of 5-lipoxygenase in colon polyps and cancer and the effect of 5-LOX inhibitors in vitro and in a murine model [pubmed.ncbi.nlm.nih.gov]
- 7. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. Bioreductively Activated Lysyl Oxidase Inhibitors against Hypoxic Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to the Efficacy of CCT365623 and Other LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lysyl oxidase (LOX) inhibition presents a promising frontier in the development of therapeutics for a range of diseases, most notably cancer and fibrotic conditions. The LOX family of enzymes, comprising LOX and its four homologs (LOXL1-4), are critical mediators of extracellular matrix (ECM) remodeling through the cross-linking of collagen and elastin.[1] Dysregulation of LOX activity is implicated in promoting tumor growth, metastasis, and fibrosis.[1] This guide provides a detailed comparison of the efficacy of CCT365623, a notable LOX inhibitor, with other key players in this class, supported by experimental data and detailed methodologies.
Introduction to this compound and Other LOX Inhibitors
This compound is an orally bioavailable, dual inhibitor of both LOX and LOX-like 2 (LOXL2).[2] It belongs to the aminomethylenethiophene (AMT) class of inhibitors and has demonstrated significant anti-metastatic efficacy in preclinical models of breast cancer.[3][4] Its mechanism of action involves the disruption of epidermal growth factor receptor (EGFR) cell surface retention, a key pathway in tumor progression.[5][6]
For a comprehensive comparison, this guide will evaluate this compound alongside a panel of other significant LOX inhibitors, including:
-
β-aminopropionitrile (BAPN): A well-established, irreversible pan-LOX inhibitor widely used in research, though its clinical development has been hampered by a lack of specificity and potential toxicity.[7][8]
-
PXS-5505: A potent, orally bioavailable, pan-LOX inhibitor currently in clinical development for myelofibrosis, a type of bone marrow cancer characterized by fibrosis.[9][10]
-
PXS-S1A and PXS-S2A: Haloallylamine-based inhibitors with PXS-S1A acting as a dual LOX/LOXL2 inhibitor and PXS-S2A demonstrating high selectivity for LOXL2.[9][11]
-
SNT-5382: A selective, mechanism-based inhibitor of LOXL2 that has shown promise in preclinical models of cardiac fibrosis and has undergone Phase 1 clinical trials.[5][12]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected LOX inhibitors against various members of the LOX family. This data provides a direct comparison of their inhibitory activity at the enzymatic level.
| Inhibitor | Target | IC50 (µM) | Cell/Enzyme Source | Reference(s) |
| This compound | LOX | 0.89 - 0.9 | Recombinant | [2][5][13] |
| LOXL2 | Potent inhibitor (specific IC50 not consistently reported) | Recombinant | [2] | |
| β-aminopropionitrile (BAPN) | LOX | ~0.55 (pIC50 = 5.5) | Native Human | |
| LOXL2 | ~0.39 (pIC50 = 6.4) | Recombinant | [11] | |
| PXS-5505 | LOX | 0.493 | Fibroblast | [7][9] |
| LOXL1 | 0.159 | Recombinant Human | [7][9] | |
| LOXL2 | 0.57 | Recombinant Human | [7][9] | |
| LOXL3 | 0.18 | Recombinant Human | [7][9] | |
| LOXL4 | 0.19 | Recombinant Human | [7][9] | |
| PXS-S1A | LOX | ~5.0 (pIC50 = 5.3) | Native Human | [9] |
| LOXL2 | ~0.16 (pIC50 = 6.8) | Recombinant | [9][11] | |
| PXS-S2A | LOX | ~1.26 (pIC50 = 5.9) | Native Human | [9] |
| LOXL2 | ~0.005 (pIC50 = 8.3) | Recombinant | [11] | |
| SNT-5382 | LOX | 0.833 | Human Recombinant | [12] |
| LOXL1 | 1.710 | Human Recombinant | [12] | |
| LOXL2 | 0.010 | Human Recombinant | [12] | |
| LOXL3 | 0.020 | Human Recombinant | [14] | |
| LOXL4 | 0.118 | Human Recombinant | [14] |
Preclinical Efficacy: In Vivo Studies
The ultimate measure of an inhibitor's efficacy lies in its performance in preclinical and clinical settings. The following table summarizes key quantitative data from in vivo studies of this compound and other LOX inhibitors in models of cancer and fibrosis.
| Inhibitor | Model | Efficacy Endpoint | Result | Reference(s) |
| This compound | MMTV-PyMT Mouse Model (Breast Cancer) | Tumor Growth | Significant delay in primary tumor development | [15][16] |
| MMTV-PyMT Mouse Model (Breast Cancer) | Metastasis | Significant reduction in lung metastatic burden | [15][16] | |
| PXS-S1A | MDA-MB-231 Orthotopic Mouse Model (Breast Cancer) | Tumor Volume | ~75% decrease in primary tumor volume | [9] |
| MDA-MB-231 Orthotopic Mouse Model (Breast Cancer) | Metastasis | Lower overall metastatic burden in lung and liver | [9] | |
| PXS-S2B (pro-drug of PXS-S2A) | MDA-MB-231 Orthotopic Mouse Model (Breast Cancer) | Tumor Volume | ~55% decrease in primary tumor volume | [9] |
| PXS-5505 | Bleomycin-induced Skin Fibrosis Mouse Model | Dermal Thickness | Significant reduction | [17][18][19] |
| Bleomycin-induced Lung Fibrosis Mouse Model | Pulmonary Fibrosis | Reduction towards normal levels | [18][19] | |
| Orthotopic Cholangiocarcinoma Mouse Model | Tumor Growth | Delayed tumor growth (in combination with chemotherapy) | [13][20] | |
| Anti-LOXL2 Antibody | Thioacetamide-induced Liver Fibrosis Mouse Model | Collagen Deposition | 53% reduction | [1][12] |
| SNT-5382 | Myocardial Infarction Mouse Model | Cardiac Fibrosis | Significant reduction | [5][8][21] |
| Myocardial Infarction Mouse Model | Cardiac Function | Improved ejection fraction | [5][8][21] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of LOX inhibitors are rooted in their ability to modulate specific signaling pathways. This compound, for instance, exerts its anti-tumor effects through a distinct mechanism involving the EGFR signaling cascade.
This compound Signaling Pathway
This compound inhibits LOX, which in turn leads to the suppression of TGFβ1 signaling. This results in an increase in the secreted protease HTRA1, which then reduces the expression of Matrilin2 (MATN2). MATN2 is an EGF-like domain-containing protein that traps EGFR at the cell surface, facilitating its activation. By reducing MATN2, this compound disrupts EGFR cell surface retention, thereby inhibiting downstream signaling pathways that promote tumor growth and progression.[5][6]
Figure 1: this compound Signaling Pathway.
General LOX/LOXL2 Inhibition Signaling
Pan-LOX inhibitors like PXS-5505 and dual LOX/LOXL2 inhibitors like this compound and PXS-S1A share a common mechanism of reducing collagen and elastin cross-linking in the ECM. This leads to a less stiff and more normalized tumor microenvironment, which can improve the penetration of chemotherapeutic agents and reduce cancer cell invasion and metastasis.[2][22] In fibrotic diseases, this reduction in ECM cross-linking directly counteracts the pathological stiffening of tissues.[17]
Selective LOXL2 inhibitors such as PXS-S2A and SNT-5382 are designed to specifically target LOXL2, which is often upregulated in fibrotic tissues and certain cancers.[9][12] This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile by sparing the activity of other LOX family members that are important for normal tissue homeostasis. The downstream effects are similar to pan-LOX inhibition in terms of reducing fibrosis and tumor progression, but are mediated solely through the inhibition of LOXL2.[23]
Figure 2: General LOX/LOXL2 Inhibition.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of LOX inhibitors.
In Vitro LOX Enzyme Activity Assay (Amplex® Red Method)
This assay is commonly used to determine the IC50 values of LOX inhibitors.
Principle: Lysyl oxidase catalyzes the oxidative deamination of a substrate (e.g., a lysine analog), producing hydrogen peroxide (H₂O₂) as a byproduct. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent compound resorufin, which can be quantified.
Materials:
-
Recombinant human LOX family enzymes (LOX, LOXL1, LOXL2, etc.)
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., 1,5-diaminopentane or a specific peptide substrate)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).
-
Add a fixed amount of the recombinant LOX enzyme to each well of the microplate.
-
Add the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing Amplex® Red, HRP, and the substrate in assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Figure 3: LOX Enzyme Activity Assay Workflow.
In Vivo Orthotopic Breast Cancer Mouse Model
This model is used to evaluate the efficacy of LOX inhibitors on primary tumor growth and metastasis in a physiologically relevant setting.
Animals:
-
Immunocompromised mice (e.g., female athymic nude or NOD/SCID mice) are typically used for xenograft models with human breast cancer cell lines.
-
Syngeneic mouse models (e.g., BALB/c mice with 4T1 cells) or genetically engineered mouse models (e.g., MMTV-PyMT) can also be utilized.[24]
Cell Line:
-
A metastatic breast cancer cell line (e.g., MDA-MB-231 for human or 4T1 for murine) is commonly used.[9][24]
Procedure:
-
Cell Culture: Culture the breast cancer cells under standard conditions.
-
Orthotopic Implantation: Anesthetize the mice and surgically expose the mammary fat pad. Inject a suspension of the breast cancer cells (e.g., 1 x 10⁶ cells in 50 µL of a mixture of PBS and Matrigel) into the mammary fat pad. Suture the incision.[7]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors become palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[4]
-
Inhibitor Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
Administer the LOX inhibitor (e.g., this compound) or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection), dose, and frequency will depend on the pharmacokinetic properties of the inhibitor.[4]
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest organs to which the cancer cells are known to metastasize (e.g., lungs, liver) and count the number of metastatic nodules on the surface. Histological analysis can be performed to confirm metastasis.
-
Data Analysis: Compare the average tumor volume, tumor weight, and number of metastases between the treatment and control groups to determine the efficacy of the inhibitor.
Conclusion
The landscape of LOX inhibitors is diverse, with compounds ranging from broad-spectrum pan-LOX inhibitors to highly selective single-isoform inhibitors. This compound stands out as a potent dual LOX/LOXL2 inhibitor with a unique mechanism of action involving the EGFR signaling pathway. Its efficacy in preclinical breast cancer models is promising.
The choice of an optimal LOX inhibitor for therapeutic development will likely depend on the specific disease context. For conditions where multiple LOX family members are implicated, a pan-LOX inhibitor like PXS-5505 may be advantageous. In contrast, for diseases driven primarily by the activity of a single isoform, a selective inhibitor like SNT-5382 could offer a more targeted approach with a potentially better safety profile.
The data and protocols presented in this guide provide a framework for the continued investigation and comparison of these and other emerging LOX inhibitors. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these promising drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 11. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gut.bmj.com [gut.bmj.com]
- 13. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast - The Cancer Researcher [magazine.eacr.org]
- 22. Lysyl oxidase‐like 2 inhibitor rescues D‐galactose‐induced skeletal muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
CCT365623 Demonstrates Potent In Vivo Efficacy in Preclinical Cancer Models, Outperforming Standard Inhibitors
New research highlights the significant in vivo efficacy of CCT365623, a novel, orally active inhibitor of lysyl oxidase (LOX), in preclinical models of breast cancer. Experimental data reveals that this compound effectively slows tumor growth and reduces metastasis, offering a promising alternative to existing LOX inhibitors.
This compound has been shown to delay tumor development and significantly reduce the rate of tumor growth in genetically engineered mouse models of spontaneous breast cancer.[1] This efficacy is attributed to its unique mechanism of action, which involves the disruption of epidermal growth factor receptor (EGFR) cell surface retention.[1]
Comparative In Vivo Efficacy
To contextualize the performance of this compound, this guide compares its efficacy with the prototypical pan-LOX inhibitor, β-aminopropionitrile (BAPN).
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Readouts |
| This compound | Genetically Engineered Mouse Model (Spontaneous Breast Cancer) | - | 70 mg/kg, daily, oral gavage | Delayed tumor development and reduced tumor growth rate.[1] |
| β-aminopropionitrile (BAPN) | Immunodeficient Mice | MDA-MB-231-Luc2 (human breast cancer) | Daily administration | Reduced number of metastases by 44% (when initiated the day before tumor cell injection) and 27% (when initiated on the same day). Diminished whole-body tumor burden by 78% and 45%, respectively. Had no effect on the growth of established metastases.[2] |
Mechanism of Action: The LOX-EGFR Signaling Axis
This compound exerts its anti-tumor effects by targeting the lysyl oxidase (LOX) enzyme, a key regulator of the tumor microenvironment. LOX promotes tumor progression by influencing the EGFR signaling pathway. Specifically, LOX suppresses TGFβ1 signaling through the protease HTRA1. This leads to an increased expression of Matrilin2 (MATN2), a protein that traps EGFR at the cell surface, thereby enhancing its activation and downstream signaling that drives tumor growth and metastasis.[3] this compound disrupts this cascade, leading to reduced EGFR signaling.[3][4]
Experimental Protocols
In Vivo Efficacy Study of this compound
-
Animal Model: A genetically engineered mouse model that spontaneously develops LOX-driven breast cancer was utilized.[1]
-
Drug Administration: this compound was administered daily via oral gavage at a dose of 70 mg/kg.[1]
-
Tumor Assessment: Primary tumor development and growth rate were monitored over the course of the study.[1]
In Vivo Metastasis Study of BAPN
-
Animal Model: Immunodeficient mice were used.[5]
-
Cell Line: MDA-MB-231 human breast cancer cells engineered to express luciferase (MDA-MB-231-Luc2) were used to facilitate in vivo imaging of metastases.[5]
-
Cell Implantation: Tumor cells were introduced into the arterial circulation via intracardiac injection.[5]
-
Drug Administration: BAPN was administered daily, with treatment initiated at different time points relative to tumor cell injection (one day prior, the day of, or seven days after).[2]
-
Metastasis Assessment: The development of metastases was monitored using in vivo bioluminescence imaging.[2]
Experimental Workflow
References
- 1. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase inhibitor, beta-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparison Guide for Kinase Screening of CCT365623 and Other LOX Inhibitors
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's activity is paramount. While CCT365623 is a potent and orally active inhibitor of lysyl oxidase (LOX), a critical enzyme in extracellular matrix remodeling, its potential interactions with the human kinome remain a key consideration for its therapeutic development. [1][2][3][4][5] This guide provides a comparative overview of off-target kinase screening methodologies, using this compound as a central example to illustrate the importance and process of ensuring selectivity for non-kinase inhibitors.
The Rationale: Why Screen a LOX Inhibitor Against Kinases?
This compound's mechanism of action involves the disruption of EGFR cell surface retention, which in turn suppresses downstream signaling pathways, including AKT phosphorylation.[2][3] Given that EGFR is a receptor tyrosine kinase and AKT is a serine/threonine kinase, it is crucial to ascertain whether this compound or similar LOX inhibitors directly interact with these or other kinases. Off-target kinase activity could lead to unintended side effects or confound the interpretation of experimental results. Therefore, comprehensive kinase profiling is a critical step in the preclinical safety and efficacy evaluation of compounds like this compound.
Comparison of Off-Target Kinase Screening Platforms
Several contract research organizations (CROs) offer high-throughput kinase screening services. The choice of platform often depends on the desired depth of screening, assay format, and cost. Below is a comparison of key features of prominent platforms.
| Feature | Eurofins Discovery (KINOMEscan™) | Reaction Biology (HotSpot™) | Promega (ADP-Glo™) |
| Assay Principle | Active site-directed competition binding assay | Radiometric assay measuring direct transfer of ³³P-labeled phosphate from ATP to a substrate | Luminescence-based assay quantifying ADP production |
| Measures | Binding Affinity (Kd) | Catalytic Inhibition (IC50) | Catalytic Inhibition (IC50) |
| Kinase Panel Size | >480 human kinases | >700 human kinases | Customizable panels |
| Assay Format | In vitro, recombinant kinases | In vitro, recombinant kinases | In vitro, recombinant kinases |
| Key Advantages | High throughput, broad coverage, no ATP required | "Gold standard" for direct measurement of catalytic activity | Non-radioactive, sensitive, scalable |
| Considerations | Does not directly measure inhibition of catalytic activity | Use of radioactivity requires specialized handling | Indirect measurement of kinase activity |
Experimental Protocols: A Closer Look
To provide a practical understanding, below are detailed methodologies for a common kinase screening assay.
Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of purified kinases.[6]
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the ADP concentration, which is inversely correlated with kinase inhibition.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add Inhibitor: Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of inhibitor required to inhibit 50% of the kinase activity.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
By employing a systematic approach to off-target kinase screening, researchers can build a comprehensive safety and selectivity profile for promising therapeutic candidates like this compound, ultimately paving the way for more effective and safer medicines.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, an Orally Active LOX Inhibitor, Supresses EGFR (pY1068) and AKT Phosphorylation | MedChemExpress [medchemexpress.eu]
- 3. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating CCT365623 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the target engagement of CCT365623, a potent Lysyl Oxidase (LOX) inhibitor, in living cells. Understanding if and how a compound interacts with its intended target within a cellular environment is a critical step in drug discovery, providing crucial insights into its mechanism of action and potential off-target effects. Here, we objectively compare key techniques, present supporting data, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
This compound is a small molecule inhibitor of Lysyl Oxidase (LOX), an enzyme implicated in tumor progression and metastasis.[1][2][3] LOX promotes the cross-linking of collagen and elastin in the extracellular matrix.[2] this compound has been shown to disrupt the retention of the Epidermal Growth Factor Receptor (EGFR) on the cell surface, thereby impeding tumor cell growth.[1][2] This guide will explore both indirect and direct methods to confirm the engagement of this compound with its target in a cellular context.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement methodology depends on various factors, including the specific research question, available resources, and the nature of the target protein. Below is a comparative summary of four widely used techniques.
| Method | Principle | Advantages | Disadvantages | Throughput | Quantitative Data |
| Western Blot (Downstream Signaling) | Measures the change in the phosphorylation state of a downstream effector of the target protein (e.g., EGFR).[4] | Relatively simple, widely available equipment, provides functional readout of target inhibition. | Indirect method, may not reflect direct target binding, semi-quantitative. | Low to Medium | Relative band intensity. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[5][6][7] | Label-free, applicable to native proteins in live cells and tissues, provides direct evidence of target binding.[5][7] | Can be low-throughput, optimization of heating conditions required, not suitable for all proteins.[5] | Low to High | Shift in melting temperature (Tm), IC50 curves. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.[8][9] | Highly sensitive and quantitative, provides real-time binding information in live cells, high-throughput compatible.[8][9] | Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer. | High | IC50/EC50 values, kinetic parameters (on/off rates). |
| Chemoproteomics | Utilizes chemical probes to enrich and identify protein targets of a small molecule from complex cell lysates, often coupled with mass spectrometry.[10] | Unbiased, proteome-wide identification of on- and off-targets, can provide insights into compound selectivity.[10] | Technically complex, requires specialized equipment (mass spectrometer), data analysis can be challenging. | Low to Medium | Target enrichment ratios, IC50 values for target binding. |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: Western Blot experimental workflow.
Caption: CETSA experimental workflow.
Caption: NanoBRET experimental workflow.
Detailed Experimental Protocols
Western Blot for Downstream EGFR Phosphorylation
This protocol describes how to indirectly assess this compound target engagement by measuring the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068, Y1173).
Materials:
-
Cell line expressing LOX and EGFR (e.g., MDA-MB-231)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
EGF Stimulation: Prior to lysis, stimulate cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-EGFR signal to total EGFR and then to the loading control.
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps to directly measure the binding of this compound to LOX in live cells.
Materials:
-
Cell line expressing endogenous LOX
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Primary antibody: anti-LOX
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of soluble LOX in each sample by Western blot.
-
Data Analysis: Plot the band intensity of soluble LOX against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol describes a hypothetical NanoBRET assay for LOX, as a commercial kit may not be readily available.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for NanoLuc®-LOX fusion protein
-
Fluorescently labeled LOX tracer (custom synthesis may be required)
-
This compound
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Transfection: Transfect cells with the NanoLuc®-LOX expression vector and seed them into assay plates.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound and the fluorescent tracer to the cells and incubate for a set period (e.g., 2 hours) at 37°C.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.
-
Signal Detection: Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.
Chemoproteomics
This protocol provides a general workflow for identifying the cellular targets of this compound using a chemical probe-based approach.
Materials:
-
This compound analog with a reactive group and a reporter tag (e.g., alkyne or biotin)
-
Cell line of interest
-
Lysis buffer
-
Streptavidin beads (for biotin-tagged probes) or azide-biotin linker and click chemistry reagents (for alkyne-tagged probes)
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize a this compound analog that retains its binding affinity for LOX but also contains a tag for enrichment.
-
Cell Treatment: Treat live cells with the this compound probe.
-
Cell Lysis and Target Enrichment: Lyse the cells. For biotinylated probes, enrich target proteins using streptavidin beads. For alkyne probes, perform a click reaction with an azide-biotin linker followed by streptavidin enrichment.
-
On-bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were bound to the this compound probe.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to controls. This will reveal both the intended target (LOX) and potential off-targets.
Conclusion
Validating the cellular target engagement of this compound is essential for its preclinical and clinical development. This guide has provided a comparative overview of four powerful methodologies. The indirect assessment of downstream signaling via Western blot is a good initial step to confirm the functional consequences of target inhibition. For direct evidence of binding in a native cellular context, CETSA® is a valuable label-free option. For high-throughput screening and quantitative binding affinity determination in live cells, the NanoBRET™ assay, if a suitable tracer is available or can be developed, is an excellent choice. Finally, for an unbiased, proteome-wide view of a compound's interactions, chemoproteomics offers unparalleled insight into both on- and off-target effects. The selection of the most appropriate method will depend on the specific experimental goals and available resources. By employing these techniques, researchers can gain a deeper understanding of the molecular mechanisms of this compound and accelerate its journey towards clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of CCT365623 and PXS-5153A
A Head-to-Head Comparison of CCT365623 and PXS-5153A: Two Distinct Lysyl Oxidase Inhibitors
Introduction
The lysyl oxidase (LOX) family of enzymes, comprising LOX and four lysyl oxidase-like (LOXL1-4) proteins, are copper-dependent amine oxidases essential for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] This cross-linking is fundamental to providing structural integrity to tissues.[3] However, the dysregulation of LOX activity is strongly implicated in the progression of fibrotic diseases and cancer.[1][3] In pathological contexts, excessive LOX-mediated cross-linking leads to tissue stiffening, which promotes fibrotic scarring and creates a microenvironment conducive to tumor growth and metastasis.[3][4] Consequently, the LOX family has emerged as a critical therapeutic target.
This guide provides a head-to-head comparison of two prominent small molecule inhibitors: this compound, a dual LOX/LOXL2 inhibitor primarily investigated for its anti-cancer properties, and PXS-5153A, a potent and selective dual LOXL2/LOXL3 inhibitor developed for anti-fibrotic therapies. We will objectively compare their mechanisms of action, in vitro potency, pharmacokinetics, and preclinical efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action
Both this compound and PXS-5153A inhibit the enzymatic function of LOX family members, but they target different isoforms and exhibit distinct downstream effects.
PXS-5153A is a mechanism-based, irreversible inhibitor that potently and selectively targets LOXL2 and LOXL3.[5][6] Its primary mechanism is the direct inhibition of collagen cross-linking, thereby reducing the excessive ECM deposition and stiffness that characterize fibrotic diseases.[5][7] By preventing the maturation of collagen fibers, PXS-5153A has been shown to ameliorate fibrosis in preclinical models.[5][6]
This compound is an orally active inhibitor of LOX and, to a lesser extent, LOXL2.[5][8] Its anti-tumor mechanism extends beyond simple ECM modulation. This compound has been shown to regulate the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor progression.[9][10] By inhibiting LOX, this compound disrupts the retention of EGFR on the cancer cell surface, which in turn suppresses critical pro-survival signaling pathways like AKT.[8][11] This dual action—remodeling the tumor microenvironment and suppressing oncogenic signaling—underpins its efficacy in preclinical cancer models.[11][12]
Quantitative Data Comparison
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. PXS-5153A is significantly more potent against its target enzymes than this compound, exhibiting IC50 values in the low nanomolar range.
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity Profile |
| PXS-5153A | LOXL2 | < 40[10][13][14] | >40-fold vs. LOX & LOXL1; >700-fold vs. other amine oxidases.[13][14] |
| LOXL3 | 63[10][13][14] | ||
| This compound | LOX | 890 - 900[5][7][8] | Dual inhibitor. |
| LOXL2 | 1,500[5] or 13* |
*Note: A significant discrepancy exists for the this compound IC50 against LOXL2, with one source reporting a value of 13 nM and another reporting 1.5 µM (1,500 nM).[5][15] The higher value is more consistent with its primary characterization as a LOX inhibitor.
Pharmacokinetic Properties
Both compounds are orally bioavailable, a key feature for clinical development. Their half-lives are relatively short, with PXS-5153A showing a slightly longer half-life in preclinical species.
| Compound | Species | Oral Bioavailability (F%) | Half-life (T½) |
| PXS-5153A | Mouse | 40%[13] | ~1.1 hours (IV)[13] |
| Rat | 10%[13] | ~1.5 hours (IV)[13] | |
| This compound | Mouse | 45%[8] | 0.6 hours (PO)[8] |
Preclinical Efficacy
The distinct therapeutic applications for each inhibitor are supported by their efficacy in different disease models.
-
PXS-5153A (Anti-fibrotic): In a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, oral administration of PXS-5153A (at 3 or 10 mg/kg) significantly reduced collagen accumulation and suppressed the expression of key fibrotic genes.[13][16] It has also shown efficacy in models of myocardial infarction by improving cardiac output.[6]
-
This compound (Anti-cancer): In a mouse model of spontaneous breast cancer, daily oral gavage of this compound (70 mg/kg) significantly delayed the development of primary tumors and suppressed the burden of lung metastases.[8][9]
Experimental Protocols
In Vitro LOX Activity/Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 of LOX inhibitors. The assay measures hydrogen peroxide (H2O2), a byproduct of the LOX enzymatic reaction.
-
Reagent Preparation: A working solution is prepared containing a LOX substrate (e.g., a specific peptide or recombinant collagen), horseradish peroxidase (HRP), and a fluorogenic HRP substrate like Amplex Red in a suitable assay buffer.[17]
-
Inhibitor Incubation: Recombinant human LOX, LOXL2, or LOXL3 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or PXS-5153A) for a set period (e.g., 15-30 minutes) at 37°C.[17]
-
Reaction Initiation: The reaction is initiated by adding the LOX working solution to the enzyme/inhibitor mixture.[18]
-
Signal Detection: The fluorescence intensity (Ex/Em = ~540/590 nm) is measured over time in a kinetic mode. The rate of fluorescence increase is proportional to the H2O2 produced and thus to LOX activity.[17][18]
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (for PXS-5153A)
This model is used to evaluate the anti-fibrotic potential of compounds.
-
Disease Induction: Sprague Dawley rats are administered CCl4 (e.g., 0.25 μL/g in olive oil) via oral gavage, three times per week for 6-8 weeks to induce liver fibrosis.[1][14]
-
Treatment Protocol: After an initial period of disease induction (e.g., 3 weeks), animals are treated with PXS-5153A. Treatment is administered via daily oral gavage at doses of 3 mg/kg (low dose) or 10 mg/kg (high dose). A vehicle control group receives only the CCl4 and vehicle.[10][14]
-
Endpoint Analysis: At the end of the study, animals are euthanized. Blood is collected to measure liver function enzymes (ALT, AST). Liver tissue is harvested for histological analysis (e.g., Picrosirius Red staining to quantify collagen) and gene expression analysis of fibrotic markers.[1][16]
In Vivo Spontaneous Breast Cancer Model (for this compound)
This model assesses the efficacy of anti-cancer agents on tumor growth and metastasis in an immune-competent setting.
-
Animal Model: A genetically engineered mouse model that spontaneously develops mammary tumors which subsequently metastasize to the lungs is used (e.g., K14cre;Brca1F/F;p53F/F mice).[3][9]
-
Treatment Protocol: Once tumors are palpable, mice are randomized into treatment and control groups. This compound is administered at 70 mg/kg via daily oral gavage. The control group receives the vehicle.[8]
-
Endpoint Analysis: Primary tumor volume is measured regularly. At the study endpoint, mice are euthanized. The primary tumor is excised and weighed. Lungs are harvested to quantify the metastatic burden, often through histological analysis or ex vivo imaging.[8][9]
Conclusion
This compound and PXS-5153A are both valuable chemical probes for interrogating the function of the lysyl oxidase family, but they are optimized for different therapeutic applications.
-
PXS-5153A is a highly potent and selective inhibitor of LOXL2/LOXL3. Its mechanism is directly tied to preventing pathological collagen cross-linking, and strong preclinical data support its development as a potent anti-fibrotic agent.
-
This compound is a moderately potent dual LOX/LOXL2 inhibitor. Its unique mechanism, involving the disruption of EGFR signaling in addition to ECM modulation, makes it a promising candidate for anti-cancer therapy, particularly for inhibiting tumor growth and metastasis.
The choice between these inhibitors for research or therapeutic development will depend entirely on the pathological context. PXS-5153A is the more suitable candidate for diseases primarily driven by fibrosis, while this compound represents a novel approach for cancers where LOX and EGFR signaling are co-dependent drivers of progression.
References
- 1. Ursolic acid ameliorates CCl4‐induced liver fibrosis through the NOXs/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective induction of chemotherapy resistance of mammary tumors in a conditional mouse model for hereditary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking the breast metastatic microenvironment: characterization of a novel syngeneic model of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|COA [dcchemicals.com]
- 6. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 2.7. CCl4‐induced liver fibrosis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | 2126134-01-6 | Benchchem [benchchem.com]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
Cross-Validation of CCT365623's Mechanism of Action in Different Cancer Types: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for CCT365623, a novel anti-cancer agent, across various cancer types. It offers an objective comparison with alternative therapies, supported by experimental data, to elucidate its therapeutic potential and specific molecular pathways.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor targeting Lysyl Oxidase (LOX) and Lysyl Oxidase-Like 2 (LOXL2) enzymes.[1] The LOX family of proteins are copper-dependent amine oxidases crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] In cancer, LOX overexpression is associated with remodeling the tumor microenvironment, promoting primary tumor growth, invasion, and metastasis.[2][3] this compound was developed to inhibit this pathological activity, offering a novel therapeutic strategy.[3]
Core Mechanism of Action: Disruption of EGFR Signaling
The primary mechanism of this compound involves the disruption of Epidermal Growth Factor Receptor (EGFR) signaling. LOX activity facilitates the trapping of EGFR at the cell surface, which enhances its activation by EGF and subsequent downstream signaling that drives cell proliferation and survival.[2] this compound inhibits LOX, leading to reduced EGFR retention at the cell surface, thereby dampening its pro-tumorigenic signaling cascade.[2][3] This has been shown to slow tumor growth and reduce metastasis in preclinical models of breast cancer.[3]
Signaling Pathway Overview
The following diagram illustrates the signaling pathway affected by this compound. LOX, often upregulated in hypoxic tumor environments, remodels the ECM. This action indirectly leads to the retention of EGFR at the cell surface via Matrilin2 (MATN2), amplifying growth signals. This compound directly inhibits LOX, breaking this chain.
References
- 1. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
Comparative analysis of the pharmacokinetic properties of CCT365623
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic properties of CCT365623, a potent and orally bioavailable inhibitor of lysyl oxidase (LOX), against other known LOX inhibitors. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
This compound is a small molecule inhibitor of lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis.[1][2][3] Its favorable pharmacokinetic profile, including oral bioavailability, makes it a compound of significant interest in oncology research. This guide offers a comparative perspective on its properties relative to other LOX inhibitors.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and other notable LOX inhibitors. It is important to note that direct comparisons should be made with caution, as the data may originate from studies in different species.
| Compound | Class | Species | Oral Bioavailability (F%) | Half-life (t½) | Key Findings & Citations |
| This compound | Small Molecule | Mouse | 45% | 0.6 hours | Orally active, good anti-LOX potency and selectivity.[1] |
| PXS-5505 | Small Molecule | Human | Not Reported | ~7 hours | Well-tolerated with a good safety profile; achieves complete LOX inhibition at 200-300 mg doses.[4] |
| β-Aminopropionitrile (BAPN) | Small Molecule | Mouse | Not Reported | 79 ± 65 minutes | Irreversible pan-LOX inhibitor; largely excreted unchanged in urine. |
| PAT-1251 | Small Molecule | Mouse | Not Reported | Not Reported | Orally active, irreversible LOXL2 inhibitor; has undergone Phase I clinical trials.[5] |
| Simtuzumab | Monoclonal Antibody | Human | Not Applicable (IV) | Not Reported | A humanized monoclonal antibody targeting LOXL2; has been evaluated in Phase I and II clinical trials.[6][7][8] |
Signaling Pathway of this compound in Cancer
This compound exerts its anti-tumor effects by inhibiting lysyl oxidase. This inhibition disrupts a signaling cascade that promotes cancer cell growth and survival. The diagram below illustrates the key components of this pathway.
Experimental Protocols
Detailed methodologies for key pharmacokinetic and safety experiments are provided below. These protocols are based on established standards in preclinical drug development.
In Vivo Pharmacokinetic Study in Mice (Oral Administration)
This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound after oral administration to mice.
Methodology:
-
Animal Model: Male CD-1 or C57BL/6 mice, 6-8 weeks old, are acclimatized for at least one week before the study.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for an overnight fast before dosing.
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single oral dose is administered via gavage at a specified concentration (e.g., 70 mg/kg for this compound).
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), half-life (t½), and oral bioavailability (F%).
Mouse Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to hepatic clearance.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing mouse liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (e.g., 1 µM final concentration) is added to the reaction mixture and incubated at 37°C.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
hERG Channel Safety Assay
This assay is crucial for assessing the potential cardiac liability of a compound by measuring its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to measure hERG channel currents.
-
Compound Application: The test compound is applied to the cells at a range of concentrations.
-
Data Acquisition: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration at which the compound inhibits 50% of the hERG channel activity. A lower IC50 value indicates a higher potential for cardiac toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FIRST CLINICAL DATA OF THE PAN LYSYL OXIDASE INHIBITOR, PXS-5505,... - Jarolimek W - - Jun 12 2020 [library.ehaweb.org]
- 5. researchgate.net [researchgate.net]
- 6. Simtuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 7. Simtuzumab treatment of advanced liver fibrosis in HIV and HCV-infected adults: Results of a 6-month open-label safety trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Advancements in the Targeted Therapies against Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CCT365623: A Comprehensive Safety and Handling Guide
For researchers and drug development professionals utilizing CCT365623, a potent and orally active lysyl oxidase (LOX) inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside critical safety data and experimental insights to support your research endeavors.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be familiar with its safety profile. The compound is not classified for physical or health hazards under the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms appear.[1]
-
After Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if discomfort persists.[1]
This compound Disposal Workflow
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. While the substance is considered non-hazardous for transport, proper waste management is essential.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Species |
| IC₅₀ (LOX) | 0.89 µM | N/A |
| Oral Bioavailability (F%) | 45% | Mouse |
| Half-life (T₁/₂) PO | 0.6 hours | Mouse |
Experimental Protocol: Inhibition of LOX
This compound has been demonstrated to be a potent inhibitor of lysyl oxidase (LOX). The following provides a generalized methodology for assessing its inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against LOX.
Materials:
-
Recombinant human LOX enzyme
-
Amine oxidase substrate (e.g., a fluorescent substrate)
-
This compound
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the LOX enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Incubate the plate for a specified period to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the amine oxidase substrate to each well.
-
Monitor the reaction kinetics (e.g., fluorescence) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway of this compound
This compound exerts its effects through the inhibition of LOX, which in turn modulates downstream signaling pathways, notably impacting EGFR and AKT signaling.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
